molecular formula C12H16ClNO B072660 N-(4-butylphenyl)-2-chloroacetamide CAS No. 1527-62-4

N-(4-butylphenyl)-2-chloroacetamide

Cat. No.: B072660
CAS No.: 1527-62-4
M. Wt: 225.71 g/mol
InChI Key: NLIULGTVNKLYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-chloroacetamide is a specialized organic compound of significant interest in chemical and biochemical research. This chloroacetamide derivative features a butylphenyl group, which confers lipophilicity, and a reactive chloroacetamide moiety. The primary research value of this compound lies in its function as an alkylating agent and a versatile chemical building block. The electrophilic chloroacetyl group readily undergoes nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates, agrochemicals, and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIULGTVNKLYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979724
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527-62-4, 6350-92-1
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1527-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-butylphenyl)-2-chloroacetamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-butylphenyl)-2-chloroacetamide, a molecule of interest in synthetic chemistry and potential drug discovery. This document delves into its chemical identity, structural features, physicochemical properties, a detailed synthesis protocol, and explores its putative biological significance based on the broader class of chloroacetamides.

Chemical Identity and Structural Elucidation

N-(4-butylphenyl)-2-chloroacetamide is a derivative of chloroacetamide featuring a 4-butylphenyl substituent on the nitrogen atom. This structural modification significantly influences its physicochemical properties compared to the parent chloroacetamide molecule.

Molecular Formula: C₁₂H₁₆ClNO[1]

Molecular Weight: 225.72 g/mol [1]

CAS Number: 1527-62-4[1]

Chemical Structure:

Synthesis_of_N-(4-butylphenyl)-2-chloroacetamide 4-Butylaniline 4-Butylaniline Product N-(4-butylphenyl)-2-chloroacetamide 4-Butylaniline->Product + Chloroacetyl Chloride (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Product

Caption: General synthesis scheme for N-(4-butylphenyl)-2-chloroacetamide.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of N-substituted chloroacetamides and a specific patent for a related compound. [2]This protocol should be considered a starting point and may require optimization.

Materials:

  • 4-Butylaniline

  • Chloroacetyl chloride

  • Toluene

  • Sodium Carbonate

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-butylaniline (1 equivalent) in toluene.

  • Base Addition: Add an aqueous solution of sodium carbonate (3 equivalents) to the flask with vigorous stirring.

  • Acylation: Cool the mixture in an ice bath to 10-15°C. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(4-butylphenyl)-2-chloroacetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Self-Validation: The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC), and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to any available literature values.

Potential Biological Activity and Applications

While direct biological studies on N-(4-butylphenyl)-2-chloroacetamide are scarce in publicly available literature, the broader class of chloroacetamides is known for a range of biological activities. These compounds are recognized as important intermediates in the synthesis of various biologically active molecules. [3] General Biological Profile of Chloroacetamides:

  • Antimicrobial Activity: Several N-substituted chloroacetamides have demonstrated antimicrobial properties against a range of bacteria and fungi. [4]The lipophilicity of the substituent on the phenyl ring can influence the antimicrobial efficacy, with more lipophilic compounds potentially showing enhanced activity due to better penetration of microbial cell membranes. [4]* Herbicidal Activity: Chloroacetamide herbicides are widely used in agriculture. [5]Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.

  • Enzyme Inhibition: The chloroacetyl group is a reactive moiety that can act as an electrophile and covalently modify nucleophilic residues (such as cysteine) in proteins. This property has been exploited in the design of enzyme inhibitors.

  • Precursor for Heterocyclic Synthesis: N-aryl-2-chloroacetamides are versatile precursors for the synthesis of various heterocyclic compounds with potential pharmacological activities. [6][7][8] Putative Significance of the 4-Butylphenyl Group:

The 4-butylphenyl substituent in N-(4-butylphenyl)-2-chloroacetamide introduces a significant hydrophobic character to the molecule. In the context of drug design, this modification can influence several key parameters:

  • Lipophilicity and Membrane Permeability: The increased lipophilicity may enhance the ability of the compound to cross biological membranes, which could be advantageous for reaching intracellular targets.

  • Target Binding: The butyl group provides a non-polar surface that could engage in hydrophobic interactions within the binding pocket of a biological target.

  • Metabolic Stability: The presence of the alkyl chain may influence the metabolic profile of the compound.

Given the reactivity of the chloroacetamide warhead and the physicochemical properties conferred by the 4-butylphenyl group, N-(4-butylphenyl)-2-chloroacetamide represents a lead structure that could be further investigated for various therapeutic applications, particularly in areas where targeting specific enzymes through covalent modification is a viable strategy. Further research is warranted to elucidate its specific biological targets and pharmacological effects.

Safety and Handling

Specific toxicology data for N-(4-butylphenyl)-2-chloroacetamide is not readily available. However, based on the general properties of chloroacetamides, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Chloroacetamides, as a class, can be irritants to the skin, eyes, and respiratory tract. [9]

Conclusion

N-(4-butylphenyl)-2-chloroacetamide is a readily synthesizable compound with potential for further exploration in medicinal chemistry and drug discovery. Its structure combines a reactive chloroacetamide moiety with a lipophilic butylphenyl group, suggesting the possibility of targeted covalent inhibition of biological macromolecules and favorable membrane permeability. While specific biological data for this compound is currently limited, the known activities of the broader chloroacetamide class provide a strong rationale for its investigation as a potential therapeutic agent or a valuable synthetic intermediate. Future studies should focus on its detailed biological evaluation, including screening against various cellular targets and in different disease models.

References

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i) ClCH2COCl, K2CO3, DCM, rt, 3 h. (b) Synthesis of 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate (5). (ii) 2, Et3N, KI, DMF, rt, 44 h. (iii) NH2OH · HCl, CH3COONa, EtOH, rt, 26 h. Available at: [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link]

  • Wikipedia. Chloroacetamide. Available at: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

  • National Center for Biotechnology Information. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available at: [Link]

  • University of East Anglia. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Available at: [Link]

  • Howei Pharm. CAS 1527-62-4 C12H16ClNO N-(4-Butylphenyl)-2-chloroacetamide. Available at: [Link]

  • Google Patents. US2321278A - Preparation of chloroacetamide.
  • PubMed. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. Available at: [Link]

  • Google Patents. United States Patent (19). Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available at: [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Available at: [Link]

  • Google Patents. US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene.
  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available at: [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N-(4-butylphenyl)-2-chloroacetamide in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the hypothesized mechanism of action of N-(4-butylphenyl)-2-chloroacetamide, a compound belonging to the N-(substituted phenyl)-2-chloroacetamide class of molecules that have demonstrated notable antibacterial properties. Drawing upon existing research on analogous compounds, this document synthesizes a cohesive hypothesis and presents a detailed experimental framework for its validation. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents.

Part 1: Introduction to N-(4-butylphenyl)-2-chloroacetamide

Chemical Profile and Rationale for Investigation

N-(4-butylphenyl)-2-chloroacetamide is a synthetic organic compound characterized by a central acetamide linkage, a reactive 2-chloro group, and a 4-butyl substituted phenyl ring. The lipophilic nature of the butylphenyl moiety is predicted to enhance its ability to traverse the bacterial cell envelope, a critical first step for antimicrobial efficacy. The electrophilic chloroacetamide functional group is a key feature, suggesting a potential for covalent interaction with nucleophilic residues in biological macromolecules, a common mechanism for enzyme inhibition.

The synthesis of N-(substituted phenyl)-2-chloroacetamides is typically straightforward, involving the acylation of the corresponding substituted aniline with chloroacetyl chloride, making this class of compounds attractive for medicinal chemistry exploration.[1]

The Broader Context: Antibacterial Activity of Chloroacetamide Derivatives

The N-(substituted phenyl)-2-chloroacetamide scaffold has been identified as a promising pharmacophore in the pursuit of new antibacterial agents. Studies on various derivatives have revealed a spectrum of activity, with notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2][3] The activity against Gram-negative bacteria, including Escherichia coli, is generally less potent, likely due to the additional protective barrier of the outer membrane.[2] The lipophilicity conferred by substituents on the phenyl ring has been shown to correlate with antibacterial potency, suggesting that membrane penetration is a key determinant of activity.[2][3]

Part 2: A Multi-pronged Hypothesized Mechanism of Action

Based on the chemical nature of N-(4-butylphenyl)-2-chloroacetamide and the documented activities of related compounds, a multi-faceted mechanism of action is proposed. It is likely that the compound exerts its antibacterial effect through a combination of actions on the bacterial cell envelope and specific intracellular targets.

Primary Hypothesis: Compromise of the Bacterial Cell Envelope

The initial and potentially most significant mode of action is hypothesized to be the disruption of the bacterial cell membrane's integrity.

  • 2.1.1. Evidence from Analogous Structures: Research on other N-phenylacetamide derivatives has demonstrated their capacity to induce cell membrane rupture in bacteria.[4][5] Scanning electron microscopy of bacteria treated with these compounds revealed significant morphological damage to the cell surface.[4][5]

  • 2.1.2. Proposed Molecular Interactions: The non-polar butyl group on the phenyl ring of N-(4-butylphenyl)-2-chloroacetamide is expected to readily partition into the hydrophobic lipid bilayer of the bacterial cell membrane. This insertion could disrupt the ordered structure of the phospholipids, leading to increased membrane fluidity and permeability. The accumulation of these molecules within the membrane could lead to pore formation or a general loss of structural integrity, resulting in the leakage of essential intracellular components and ultimately, cell death.

Secondary Hypotheses: Engagement of Intracellular Targets

Following penetration of the cell envelope, N-(4-butylphenyl)-2-chloroacetamide may engage with specific intracellular targets, contributing to its bactericidal or bacteriostatic effects.

  • 2.2.1. Inhibition of Cell Wall Synthesis via Penicillin-Binding Proteins (PBPs): A study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has suggested that it may act on penicillin-binding proteins (PBPs).[6][7] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[6][7] Inhibition of these enzymes leads to a weakened cell wall and subsequent cell lysis.[6][7] The electrophilic chloroacetamide moiety of N-(4-butylphenyl)-2-chloroacetamide could potentially form a covalent bond with a serine residue in the active site of a PBP, leading to irreversible inhibition.

  • 2.2.2. Interference with DNA Replication through DNA Gyrase and Topoisomerase II Inhibition: Molecular docking studies performed on other chloroacetamide derivatives have indicated a potential for these molecules to bind to the active sites of DNA gyrase and topoisomerase II.[8] These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to a cessation of these critical cellular processes. It is plausible that N-(4-butylphenyl)-2-chloroacetamide could also interact with and inhibit these enzymes.

Visualizing the Proposed Mechanisms of Action

To illustrate the hypothesized pathways of antibacterial action, the following diagrams are provided.

Hypothesized_MoA cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Space Compound N-(4-butylphenyl)-2-chloroacetamide Membrane Cell Membrane Compound->Membrane Disruption PBP Penicillin-Binding Protein (PBP) Compound->PBP Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase II Compound->DNA_Gyrase Inhibition Cell_Lysis Cell Lysis Membrane->Cell_Lysis Permeabilization PBP->Cell_Lysis Weakened Cell Wall Replication DNA Replication DNA_Gyrase->Replication Blocks Replication->Cell_Lysis Leads to

Caption: Hypothesized multi-target mechanism of N-(4-butylphenyl)-2-chloroacetamide.

Part 3: A Framework for Experimental Validation

The following section outlines a systematic approach to experimentally validate the hypothesized mechanisms of action for N-(4-butylphenyl)-2-chloroacetamide.

Foundational Antibacterial Profiling

A crucial first step is to quantify the antibacterial potency of the compound.

  • 3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

    • Objective: To determine the lowest concentration of N-(4-butylphenyl)-2-chloroacetamide that inhibits the visible growth of a panel of bacteria.

    • Methodology (Broth Microdilution):

      • Prepare a stock solution of N-(4-butylphenyl)-2-chloroacetamide in a suitable solvent (e.g., DMSO).

      • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium).

      • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) of test strains (e.g., S. aureus, MRSA, E. coli, P. aeruginosa).

      • Include positive (no compound) and negative (no bacteria) growth controls.

      • Incubate the plates at 37°C for 18-24 hours.

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

  • 3.1.2. Experimental Protocol: Time-Kill Kinetic Assay

    • Objective: To assess the bactericidal or bacteriostatic nature of the compound over time.

    • Methodology:

      • Grow a bacterial culture to the early exponential phase.

      • Add N-(4-butylphenyl)-2-chloroacetamide at concentrations corresponding to 1x, 2x, and 4x the MIC.

      • At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

      • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

      • Incubate the plates and count the number of viable colonies (CFU/mL).

      • Plot log10(CFU/mL) versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Probing the Integrity of the Cell Envelope

These assays will directly test the hypothesis of membrane disruption.

  • 3.2.1. Experimental Protocol: Propidium Iodide (PI) Uptake Assay

    • Objective: To quantify membrane permeabilization by measuring the influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

    • Methodology:

      • Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

      • Add N-(4-butylphenyl)-2-chloroacetamide at various concentrations (e.g., 0.5x, 1x, 2x MIC).

      • Add propidium iodide to the bacterial suspensions.

      • Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.

      • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence correlates with increased membrane permeability.

  • 3.2.2. Experimental Protocol: Scanning Electron Microscopy (SEM)

    • Objective: To visualize morphological changes to the bacterial cell surface following treatment.

    • Methodology:

      • Treat mid-log phase bacteria with N-(4-butylphenyl)-2-chloroacetamide at its MIC for a specified time.

      • Fix the bacterial cells (e.g., with glutaraldehyde).

      • Dehydrate the samples through a graded ethanol series.

      • Dry the samples (e.g., by critical point drying).

      • Coat the samples with a conductive material (e.g., gold-palladium).

      • Visualize the samples using a scanning electron microscope and compare the morphology of treated cells to untreated controls.[10]

Pinpointing the Intracellular Target

Should the compound prove to enter the cell, these experiments will help identify its intracellular target(s).

  • 3.3.1. Experimental Protocol: Macromolecular Synthesis Assay

    • Objective: To determine if the compound selectively inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.

    • Methodology:

      • Grow a susceptible bacterial strain to the early exponential phase.

      • Divide the culture into aliquots and add N-(4-butylphenyl)-2-chloroacetamide at a concentration known to be active (e.g., 5x MIC).

      • To separate aliquots, add radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).

      • At various time points, remove samples and precipitate the macromolecules using trichloroacetic acid (TCA).

      • Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.

      • Plot the percentage of incorporated radioactivity relative to an untreated control. A rapid cessation of incorporation for a specific precursor suggests inhibition of that pathway.[11]

  • 3.3.2. Advanced Target Identification: Thermal Proteome Profiling (TPP)

    • Objective: To identify the direct protein targets of the compound by observing changes in protein thermal stability.

    • Methodology Overview:

      • Treat intact bacterial cells with N-(4-butylphenyl)-2-chloroacetamide or a vehicle control.

      • Heat aliquots of the cell lysates to a range of temperatures.

      • Separate the soluble and aggregated protein fractions.

      • Analyze the soluble protein fractions using quantitative mass spectrometry.

      • A protein that binds to the compound will typically exhibit increased thermal stability, appearing in the soluble fraction at higher temperatures compared to the control. This shift identifies it as a potential target.[12][13]

Experimental_Workflow Start Start: N-(4-butylphenyl)-2-chloroacetamide MIC Determine MIC & Time-Kill Kinetics Start->MIC Membrane_Damage Investigate Cell Envelope Damage MIC->Membrane_Damage Intracellular_Target Identify Intracellular Target MIC->Intracellular_Target PI_Uptake Propidium Iodide Assay Membrane_Damage->PI_Uptake SEM Scanning Electron Microscopy Membrane_Damage->SEM Conclusion Elucidate Mechanism of Action PI_Uptake->Conclusion SEM->Conclusion MMS Macromolecular Synthesis Assay Intracellular_Target->MMS TPP Thermal Proteome Profiling MMS->TPP If specific pathway inhibited TPP->Conclusion

Caption: A streamlined workflow for elucidating the antibacterial mechanism of action.

Part 4: Data Synthesis and Future Perspectives

A comprehensive understanding of the mechanism of action of N-(4-butylphenyl)-2-chloroacetamide will be achieved by integrating the findings from the outlined experimental workflow. For instance, a rapid increase in propidium iodide uptake and visible cell lysis via SEM would strongly support the hypothesis of membrane disruption as the primary mechanism. Conversely, if membrane integrity remains intact but macromolecular synthesis assays show a specific inhibition of peptidoglycan synthesis, this would point towards PBPs as the likely target.

The elucidation of a definitive mechanism of action is paramount for the rational design of more potent and selective analogs of N-(4-butylphenyl)-2-chloroacetamide. Understanding how this compound kills bacteria will also inform its potential spectrum of activity, its propensity for resistance development, and its overall viability as a candidate for further preclinical and clinical development in the ongoing battle against antimicrobial resistance.

Part 5: References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.

  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI.

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH.

  • (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... - ResearchGate.

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH.

  • (PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate.

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed.

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. ResearchGate.

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online.

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia.

  • (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N -(4-acetylphenyl)-2-chloroacetamide. ResearchGate.

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.

  • Technical Guide: Elucidating the Mechanism of Action of Novel Antibacterial Agents. Benchchem.

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed.

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed.

  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers.

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

  • Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques. MDPI.

Sources

An In-Depth Technical Guide to the Lipophilicity and Permeability of N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the lipophilicity and permeability of the novel chemical entity, N-(4-butylphenyl)-2-chloroacetamide. As these properties are critical determinants of a compound's pharmacokinetic profile and ultimate therapeutic efficacy, a thorough understanding and robust measurement are paramount in drug discovery and development. This document outlines the theoretical underpinnings of lipophilicity and permeability, details validated experimental protocols for their determination, and introduces computational approaches for in silico prediction. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to evaluate the druglikeness of N-(4-butylphenyl)-2-chloroacetamide and analogous compounds.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Among the most fundamental of these are lipophilicity and permeability. Lipophilicity, the affinity of a molecule for a lipid-rich environment, governs its ability to traverse biological membranes, while permeability quantifies the rate of this passage. An optimal balance is crucial; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, whereas insufficient lipophilicity can hinder membrane transport.

N-(4-butylphenyl)-2-chloroacetamide is an aromatic amide with potential biological activity.[1] Its structural features—a butylphenyl group contributing to lipophilicity and an acetamide moiety capable of hydrogen bonding—suggest a complex interplay of forces governing its interaction with biological systems. This guide will provide the necessary tools to dissect and quantify these properties.

Theoretical Framework: Predicting Oral Bioavailability

Before embarking on experimental work, it is instructive to assess the theoretical druglikeness of N-(4-butylphenyl)-2-chloroacetamide using established principles such as Lipinski's Rule of Five.[2][3] This rule provides a set of simple molecular descriptors that can predict poor oral absorption or permeation.[4]

Lipinski's Rule of Five states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (sum of -NH and -OH groups).[2]

  • No more than 10 hydrogen bond acceptors (sum of N and O atoms).[2]

  • A molecular weight of less than 500 daltons.[2]

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[2]

A compound is more likely to have poor permeability if it violates two or more of these criteria.[5]

PropertyValue for N-(4-butylphenyl)-2-chloroacetamideCompliance
Molecular Weight225.72 g/mol Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors1Yes
Predicted logP*~3.5-4.0Yes

Note: The predicted logP is an estimation from various computational models and requires experimental verification.

Based on this preliminary in silico analysis, N-(4-butylphenyl)-2-chloroacetamide does not violate any of Lipinski's rules, suggesting a favorable profile for oral bioavailability. However, it is crucial to remember that these are guidelines, and experimental validation is essential.[4]

Characterizing Lipophilicity: From Theory to Practice

Lipophilicity is quantitatively expressed as the partition coefficient (P) or its logarithmic form (logP), representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.[6]

In Silico Prediction of logP

A variety of computational tools are available for the initial estimation of logP.[7][8][9] These programs utilize fragment-based or whole-molecule approaches to calculate logP from the chemical structure.

Commonly Used logP Prediction Tools:

  • ACD/Labs Percepta: Offers multiple prediction algorithms, including Classic and GALAS models.[10]

  • Schrödinger Maestro (QikProp): A popular tool in commercial molecular modeling suites.[7]

  • OpenBabel: An open-source chemistry toolbox with logP calculation capabilities.[7]

  • SwissADME: A free web-based tool that provides predictions from multiple methods.[11]

It is advisable to use a consensus approach by comparing the predictions from several different algorithms to obtain a more reliable estimate.

Experimental Determination of Lipophilicity

The shake-flask method is the definitive technique for measuring logP.[12][13] It involves the direct measurement of the compound's concentration in both the n-octanol and aqueous phases after they have reached equilibrium.[12]

Protocol: Shake-Flask logD (pH 7.4) Determination [14]

  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of N-(4-butylphenyl)-2-chloroacetamide in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio. The ratio should be adjusted based on the expected lipophilicity to ensure measurable concentrations in both phases.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-24 hours) to allow for complete partitioning.[12]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logD using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Pre-saturate n-octanol and PBS Exp1 Mix Phases and Compound Prep1->Exp1 Prep2 Prepare Compound Stock Solution Prep2->Exp1 Exp2 Shake to Equilibrate Exp1->Exp2 Exp3 Centrifuge to Separate Phases Exp2->Exp3 Ana1 Sample Octanol and Aqueous Phases Exp3->Ana1 Ana2 Quantify by HPLC Ana1->Ana2 Ana3 Calculate logD Ana2->Ana3

For more rapid screening, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed.[15][16] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[16][17]

Protocol: RP-HPLC for log k' Determination [16][17]

  • System Setup: Use a C18 column and a mobile phase consisting of a mixture of methanol and water.

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their logP against their calculated retention factor (log k'). The retention factor k' is calculated as: k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the column dead time.

  • Sample Analysis: Inject N-(4-butylphenyl)-2-chloroacetamide and determine its retention time.

  • logP Estimation: Calculate the log k' for the test compound and use the calibration curve to estimate its logP.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_est Estimation Cal1 Inject Standards with Known logP Cal2 Determine Retention Times (tR) Cal1->Cal2 Cal3 Calculate log k' Cal2->Cal3 Cal4 Create Calibration Curve (logP vs. log k') Cal3->Cal4 Est1 Estimate logP from Calibration Curve Cal4->Est1 Sam1 Inject Test Compound Sam2 Determine tR Sam1->Sam2 Sam3 Calculate log k' Sam2->Sam3 Sam3->Est1

Assessing Permeability: Crossing the Biological Barrier

Permeability is a measure of the velocity of a compound's passage through a membrane. It can be assessed using various in vitro models that mimic different biological barriers.

In Silico Permeability Prediction

Computational models can provide an early indication of a compound's permeability.[18][19] These models often use quantitative structure-property relationship (QSPR) approaches, correlating molecular descriptors with experimentally determined permeability values.[20]

Key Molecular Descriptors for Permeability Prediction:

  • logP/logD: As discussed, a primary determinant of passive diffusion.

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which correlates with hydrogen bonding capacity and can negatively impact permeability.

  • Molecular Weight/Size: Larger molecules generally exhibit lower permeability.

In Vitro Permeability Models

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[21][22] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[23][24]

Protocol: PAMPA for Gastrointestinal Permeability [22][25]

  • Membrane Preparation: Coat the filter of a donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Donor Solution: Add the test compound, N-(4-butylphenyl)-2-chloroacetamide, to the donor wells.

  • Assay Assembly: Place the donor plate onto an acceptor plate containing buffer, forming a "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) to allow for compound diffusion.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A(t) / [C]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A(t) is the concentration in the acceptor well at time t, and [C]_equilibrium is the theoretical equilibrium concentration.

The Caco-2 cell permeability assay is considered the gold standard in vitro model for predicting human intestinal absorption.[26][27] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters.[28][29]

Protocol: Bidirectional Caco-2 Permeability Assay [26][30]

  • Cell Culture: Seed Caco-2 cells on permeable filter supports and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A paracellular marker like Lucifer Yellow is also used to assess monolayer confluence.

  • Transport Experiment (Apical to Basolateral - A-B): Add the test compound to the apical (upper) chamber and buffer to the basolateral (lower) chamber.

  • Transport Experiment (Basolateral to Apical - B-A): In a separate set of wells, add the test compound to the basolateral chamber and buffer to the apical chamber.

  • Incubation and Sampling: Incubate at 37°C and collect samples from the receiver chamber at specified time points.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Papp Calculation: Calculate the Papp values for both A-B and B-A directions.

  • Efflux Ratio (ER): Calculate the efflux ratio as ER = Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux transporters.[27]

G cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis & Calculation Cult1 Seed Caco-2 cells on filter supports Cult2 Culture for 21-25 days Cult1->Cult2 Cult3 Measure TEER & Lucifer Yellow Flux Cult2->Cult3 Trans1 A -> B Assay Cult3->Trans1 Trans2 B -> A Assay Cult3->Trans2 Ana1 Quantify Compound by LC-MS/MS Trans1->Ana1 Trans2->Ana1 Ana2 Calculate Papp (A-B) and Papp (B-A) Ana1->Ana2 Ana3 Calculate Efflux Ratio Ana2->Ana3

Data Interpretation and Integrated Assessment

The data generated from these assays should be integrated to form a comprehensive profile of N-(4-butylphenyl)-2-chloroacetamide.

AssayParameterInterpretation for N-(4-butylphenyl)-2-chloroacetamide (Hypothetical Data)
Lipophilicity
Shake-FlasklogD (pH 7.4)A value between 1 and 3 is often optimal for oral absorption. A value > 4 may indicate potential solubility issues.
RP-HPLClog k'Provides a rapid, relative measure of lipophilicity for compound ranking.
Permeability
PAMPAPapp (cm/s)> 10 x 10^-6 cm/s: High permeability1-10 x 10^-6 cm/s: Medium permeability< 1 x 10^-6 cm/s: Low permeability
Caco-2Papp (A-B) (cm/s)> 20 x 10^-6 cm/s: High permeability5-20 x 10^-6 cm/s: Medium permeability< 5 x 10^-6 cm/s: Low permeability
Caco-2Efflux Ratio> 2: Potential substrate for efflux transporters (e.g., P-gp).

By comparing the results from PAMPA (passive diffusion) and Caco-2 assays (passive and active transport), one can deconvolve the mechanisms of permeation. For instance, high PAMPA permeability but low Caco-2 (A-B) permeability with a high efflux ratio would strongly suggest that N-(4-butylphenyl)-2-chloroacetamide is a substrate of an efflux transporter.

Conclusion

The characterization of lipophilicity and permeability is a cornerstone of modern drug discovery. For a novel compound such as N-(4-butylphenyl)-2-chloroacetamide, a tiered approach beginning with in silico predictions, followed by robust experimental validation, is essential. This guide provides the theoretical basis and detailed, actionable protocols for these critical assessments. The integration of data from logP/logD determination, PAMPA, and Caco-2 assays will provide a clear and comprehensive understanding of the compound's potential for oral bioavailability, thereby guiding future optimization and development efforts.

References

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubChem. Chloroacetamide. National Institutes of Health. Retrieved from [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health. Retrieved from [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Wikipedia. Lipinski's rule of five. Retrieved from [Link]

  • ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • PubMed. In Silico Prediction of Permeability Coefficients. Retrieved from [Link]

  • Unknown Source. Caco2 assay protocol. Provided by search.
  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • Moodle@Units. Lipinski's rule of five. Retrieved from [Link]

  • University of Huddersfield Research Portal. In silico models for skin permeability prediction – Alternative ways to replace animal testing. Retrieved from [Link]

  • National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. PMC. Retrieved from [Link]

  • National Institutes of Health. BDDCS, the Rule of 5 and Drugability. PMC PubMed Central. Retrieved from [Link]

  • PubChem. N-(4-chlorophenacyl) chloroacetamide. National Institutes of Health. Retrieved from [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Sciforum. In silico prediction of skin permeability by various models. Retrieved from [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Institutes of Health. Retrieved from [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • ResearchGate. (2020). Measurements of lipophilicity and acid/base character using HPLC methods. Retrieved from [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • University of Southampton. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton. Retrieved from [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • CompuDrug. PrologP. Retrieved from [Link]

  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]

  • Reddit. (2024). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]

  • National Institutes of Health. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC. Retrieved from [Link]

Sources

Potential Therapeutic Targets of N-(4-butylphenyl)-2-chloroacetamide: A Mechanistic and Strategic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-butylphenyl)-2-chloroacetamide is a molecule of significant therapeutic interest, primarily due to its chemical architecture which combines a target-recognition moiety (4-butylphenyl) with a reactive electrophilic warhead (2-chloroacetamide). This structure positions it as a prime candidate for a targeted covalent inhibitor (TCI). The chloroacetamide group is known to form stable, irreversible bonds with nucleophilic amino acid residues, most notably cysteine, within protein binding pockets. This guide provides a comprehensive analysis of the potential therapeutic targets for this compound, grounded in its mechanism of action. We will dissect the compound's reactivity, propose high-priority protein target classes—including kinases, transcription factors, and enzymes involved in metabolic and inflammatory pathways—and present a robust, multi-stage experimental workflow for target identification and validation.

Core Mechanistic Principle: Covalent Inhibition via the Chloroacetamide Warhead

The therapeutic potential of N-(4-butylphenyl)-2-chloroacetamide is fundamentally linked to the reactivity of its chloroacetamide functional group. This group acts as an electrophilic "warhead," capable of undergoing a nucleophilic substitution reaction with electron-rich amino acid side chains on proteins.

The primary mechanism is an SN2 reaction where a nucleophilic residue, typically the thiol group of a cysteine, attacks the carbon atom bearing the chlorine. This results in the formation of a stable thioether bond, effectively tethering the inhibitor to its target protein irreversibly. While cysteine is the most common target due to the high nucleophilicity of its thiolate anion form, reactions with other residues like lysine or histidine are also possible under specific micro-environmental conditions within a protein's active site.

The significance of this covalent interaction is twofold:

  • Enhanced Potency and Duration of Action: Unlike reversible inhibitors that rely on equilibrium binding, covalent inhibitors effectively remove the target protein from the active pool, leading to a prolonged pharmacological effect that can outlast the pharmacokinetic profile of the drug itself.

  • Improved Selectivity: By targeting a uniquely positioned, reactive nucleophile within a specific binding pocket, it is possible to achieve high selectivity for the intended target over other proteins that may have similar binding pockets but lack the key reactive residue.

However, the high reactivity of chloroacetamides can also present challenges, such as potential off-target reactions and lower buffer stability compared to other warheads like acrylamides.[1] Therefore, the specificity is largely conferred by the N-(4-butylphenyl) portion of the molecule, which must guide the reactive warhead to the appropriate protein microenvironment.

G cluster_0 N-(4-butylphenyl)-2-chloroacetamide cluster_1 Target Protein cluster_2 Covalent Adduct Compound Butyl-Ph-NH-CO-CH2-Cl Adduct Butyl-Ph-NH-CO-CH2-S-Cys-Protein (Inactive Protein) Compound->Adduct SN2 Reaction Protein Protein-Cys-SH (Nucleophilic Cysteine) Protein->Adduct HCl elimination caption Fig. 1: Covalent modification of a target protein.

Caption: Fig. 1: Covalent modification of a target protein.

High-Priority Target Classes and Rationale

Based on the covalent mechanism and the structure of the recognition moiety, we can prioritize several classes of proteins as potential therapeutic targets. The lipophilic 4-butylphenyl group is well-suited to occupy hydrophobic pockets, such as ATP-binding sites in kinases or substrate-binding channels.

Protein Kinases in Oncology and Immunology

Protein kinases are a cornerstone of modern targeted therapy. Many kinase inhibitors achieve high affinity by occupying the hydrophobic ATP-binding pocket. The presence of a non-catalytic cysteine residue near this pocket can be exploited for covalent inhibition.

  • Bruton's Tyrosine Kinase (BTK): A well-established target for covalent inhibitors in B-cell malignancies.[1] The approved drug ibrutinib utilizes an acrylamide warhead to target Cys481. Studies have shown that replacing the acrylamide with a chloroacetamide in ibrutinib analogues can maintain or even improve inhibitory activity, suggesting that kinases like BTK are highly susceptible to this type of warhead.[1]

  • Epidermal Growth Factor Receptor (EGFR): Specific mutations of EGFR that drive non-small cell lung cancer often feature a targetable cysteine (Cys797) in the active site, which is exploited by drugs like osimertinib.

Causality for Experimental Choice: The butylphenyl group can mimic the adenine-binding region of ATP, providing initial non-covalent affinity. If a cysteine is proximal, the chloroacetamide warhead can "snap into place," forming an irreversible bond. Therefore, screening N-(4-butylphenyl)-2-chloroacetamide against a panel of kinases, particularly those known to be susceptible to covalent inhibition, is a high-priority strategy.

Enzymes in Fatty Acid Metabolism

Chloroacetamide-containing compounds are widely used as herbicides, and their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3] This occurs through the covalent modification of a catalytic cysteine in the active site of condensing enzymes like fatty acid elongases.[4]

  • Fatty Acid Synthase (FASN) and Elongases (ELOVLs): These enzyme families are crucial for lipid biosynthesis and are often upregulated in cancer cells to meet the demands of rapid proliferation. Their active sites contain a catalytic cysteine that is a prime target for chloroacetamide-mediated inactivation.[4]

Causality for Experimental Choice: The established activity of chloroacetamides against plant fatty acid synthases provides a strong, mechanistically homologous rationale for investigating their effect on human FASN and ELOVLs.[2][4] The butylphenyl group could provide the necessary interactions to position the warhead for reaction with the catalytic cysteine.

Regulators of Ferroptosis in Cancer

Ferroptosis is a form of iron-dependent, regulated cell death characterized by lipid peroxidation. Inducing ferroptosis has emerged as a promising anti-cancer strategy.[5]

  • Glutathione Peroxidase 4 (GPX4): This is the master regulator of ferroptosis, responsible for detoxifying lipid peroxides. GPX4 contains a rare amino acid, selenocysteine (Sec), in its active site, which is highly nucleophilic and susceptible to covalent modification by electrophiles. Covalent inhibitors with chloroacetamide warheads have been specifically designed to target GPX4 and induce ferroptosis in cancer cells.[5]

Causality for Experimental Choice: The high nucleophilicity of the active site selenocysteine in GPX4 makes it an ideal target for an electrophilic compound.[5] The hydrophobic pocket of GPX4 could readily accommodate the butylphenyl group, making N-(4-butylphenyl)-2-chloroacetamide a potent candidate for a GPX4-targeting ferroptosis inducer.

Hippo-YAP Pathway Transcription Factors

The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers. The downstream effectors are the TEAD family of transcription factors.

  • Transcriptional Enhanced Associate Domain (TEAD) Proteins: TEADs possess a conserved cysteine within a deep hydrophobic "palmitoylation pocket" that is essential for their function.[6] This pocket is distinct from the YAP1-binding interface but allosterically regulates it. Fragment screening has successfully identified chloroacetamide-based compounds that covalently bind to this cysteine and disrupt the TEAD-YAP1 interaction, thereby inhibiting oncogenic gene transcription.[6]

Causality for Experimental Choice: The TEAD palmitoylation pocket is a well-defined, druggable hydrophobic site. The 4-butylphenyl group is an excellent candidate to occupy this pocket, positioning the chloroacetamide warhead to react with the conserved cysteine. This makes TEAD a highly compelling and specific potential target.

A Phased Strategy for Target Validation

A rigorous, multi-step approach is required to identify and validate the therapeutic targets of N-(4-butylphenyl)-2-chloroacetamide. The workflow below is designed to move from broad, unbiased discovery to specific, hypothesis-driven validation.

G cluster_1 Chemoproteomics cluster_2 Direct Target Interaction cluster_3 Biological Effect A Phase 1: Unbiased Target Discovery B Phase 2: Target Engagement & Biochemical Validation A->B Prioritize Hits C Phase 3: Cellular & Functional Validation B->C Confirm Mechanism D Phase 4: In Vivo Proof of Concept C->D Validate Therapeutic Hypothesis A1 Synthesize Alkyne-tagged Probe A2 Treat Cells -> Lyse -> Click Chemistry A1->A2 A3 Streptavidin Pulldown & Mass Spectrometry (LC-MS/MS) A2->A3 A4 Identify Candidate Proteins A3->A4 B1 Recombinant Protein Expression B2 Intact Protein Mass Spec (Confirms Covalent Binding) B1->B2 B3 Enzyme Activity / Binding Assays (Determine IC50 / Kd) B1->B3 B4 Site-Directed Mutagenesis (e.g., Cys -> Ser Control) B1->B4 C1 Cell Viability / Apoptosis Assays C2 Western Blot for Downstream Signaling C3 Target Gene Expression (qPCR) C4 Cytokine Release Assays (ELISA) caption Fig. 2: Phased experimental workflow for target validation.

Caption: Fig. 2: Phased experimental workflow for target validation.

Detailed Experimental Protocols

Protocol 1: Chemoproteomic Target Identification

This protocol provides an unbiased method to identify which proteins are covalently modified by the compound in a cellular context.

  • Probe Synthesis: Synthesize an analogue of N-(4-butylphenyl)-2-chloroacetamide that incorporates a terminal alkyne group for click chemistry. This probe should retain the core structure to mimic the parent compound's binding properties.

  • Cellular Treatment: Treat the cell line of interest (e.g., MDA-MB-231 breast cancer cells for GPX4/TEAD) with the alkyne probe for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO) and a competition control where cells are pre-treated with a high concentration of the parent compound before adding the probe.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: To the cell lysate, add a biotin-azide reporter tag, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Allow the reaction to proceed to conjugate biotin to the probe-labeled proteins.

  • Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Elute and digest the captured proteins with trypsin directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and show reduced enrichment in the competition sample. These are your high-confidence candidate targets.

Protocol 2: Validation of Covalent Binding by Intact Protein Mass Spectrometry

This protocol provides direct evidence of a covalent interaction between the compound and a purified recombinant target protein.

  • Recombinant Protein: Obtain high-purity recombinant protein for a candidate target identified in Phase 1 (e.g., recombinant TEAD4).

  • Incubation: Incubate the recombinant protein (e.g., 5 µM) with a molar excess of N-(4-butylphenyl)-2-chloroacetamide (e.g., 25 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at room temperature. Take samples at various time points (e.g., 0, 15, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding formic acid to 0.1%.

  • Desalting: Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography method.

  • Mass Analysis: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).

  • Data Interpretation: Deconvolute the resulting mass spectrum. An increase in the protein's mass corresponding to the molecular weight of the compound minus HCl confirms the formation of a covalent adduct. The time-course samples will provide information on the reaction rate. A Cys-to-Ser mutant of the protein should be used as a negative control and should show no mass shift.

Proposed Target-Specific Cellular Assay

The following table summarizes key cellular assays for validating the engagement of the highest-priority potential targets.

Potential Target Cell Line Primary Assay Endpoint Measured Expected Result
TEAD NCI-H920 (Hippo-mutant)Luciferase Reporter AssayCTGF or CYR61 promoter-driven luciferase activityDose-dependent decrease in luciferase signal
GPX4 MDA-MB-231 (TNBC)Cell Viability Assay + Ferrostatin-1 RescueCell death (e.g., via CellTiter-Glo)Compound induces cell death; effect is rescued by co-treatment with Ferrostatin-1
Kinases (e.g., BTK) TMD8 (ABC-DLBCL)Western BlotPhosphorylation of BTK (p-BTK Y223) and downstream PLCγ2Dose-dependent decrease in phosphorylation of BTK and its substrates
Inflammatory Pathway RAW 264.7 MacrophagesELISALPS-stimulated TNF-α or IL-6 secretionDose-dependent reduction in cytokine levels in the supernatant

Summary and Future Outlook

N-(4-butylphenyl)-2-chloroacetamide represents a promising chemical scaffold for the development of targeted covalent inhibitors. Its mechanism of action is predicated on the irreversible modification of nucleophilic residues, primarily cysteine, within specific protein binding pockets. Based on a comprehensive analysis of its structure and the known targets of related chloroacetamide compounds, we have identified several high-priority therapeutic target classes:

  • Oncogenic Kinases (e.g., BTK): Leveraging established covalent inhibitor binding sites.

  • Hippo Pathway (TEAD): Targeting the allosteric palmitoylation pocket to disrupt oncogenic transcription.[6]

  • Ferroptosis Pathway (GPX4): Inducing cancer cell death by covalently inhibiting the central regulator of ferroptosis.[5]

  • Fatty Acid Synthesis (FASN/ELOVLs): Exploiting a known mechanism from the herbicide field for anti-cancer applications.[4]

The proposed experimental workflow, beginning with unbiased chemoproteomics and progressing through rigorous biochemical and cellular validation, provides a clear and robust path to confidently identify and characterize the therapeutic targets of this compound. Successful execution of this strategy will pave the way for preclinical development and the potential translation of N-(4-butylphenyl)-2-chloroacetamide into a novel therapeutic agent.

References

  • Krishnamurthy, H., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • Bistrović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]

  • National Center for Biotechnology Information. Chloroacetamide. PubChem Compound Summary for CID 6580. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • Ammazzalorso, A., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Central European Journal of Chemistry. [Link]

  • Furet, P., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

  • Böger, P., et al. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. [Link]

  • Uddin, M.S., et al. (2024). Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Rosa, G.P., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Medical Mycology. [Link]

  • Kim, B.W., et al. (2015). Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. Biological & Pharmaceutical Bulletin. [Link]

  • Khalil, M., et al. (2024). Neurofilaments as biomarkers in neurological disorders - towards clinical application. Nature Reviews Neurology. [Link]

  • Böger, P. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Pest Management Science. [Link]

  • Al-Suwailem, A.A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules. [Link]

  • Ahmad, S.F., et al. (2011). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology. [Link]

  • Böger, P. (2004). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Biology and Management. [Link]

  • Pommier, Y., et al. (2024). Acetalax (Oxyphenisatin Acetate, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4. Cancer Research Communications. [Link]

  • Tighadouini, S., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports. [Link]

  • Yin, Y., et al. (2024). Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer. European Journal of Medicinal Chemistry. [Link]

  • Szabo, C., et al. (1998). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research. [Link]

Sources

In silico modeling of N-(4-butylphenyl)-2-chloroacetamide interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of N-(4-butylphenyl)-2-chloroacetamide Interactions

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of N-(4-butylphenyl)-2-chloroacetamide. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the causal reasoning behind critical methodological choices. We will navigate the computational workflow from initial molecular characterization to advanced simulations, ensuring a self-validating and robust analytical process.

Introduction: The Rationale for Computational Scrutiny

N-(4-butylphenyl)-2-chloroacetamide belongs to the chloroacetamide class of compounds. While this specific molecule is not extensively characterized in public literature, related N-substituted phenyl-2-chloroacetamides have demonstrated notable antimicrobial and anti-inflammatory properties.[1][2][3] For instance, various derivatives have been shown to be effective against Gram-positive bacteria like Staphylococcus aureus and pathogenic yeasts.[1] This suggests their mechanism may involve the inhibition of essential enzymes in these organisms. The core value of in silico modeling lies in its ability to dissect these potential interactions at a molecular level, providing a rational basis for further experimental investigation and accelerating the drug discovery pipeline.[4][5][6]

This guide will use a hypothetical case study—investigating the interaction of N-(4-butylphenyl)-2-chloroacetamide with a putative bacterial enzyme target—to illustrate a complete and rigorous computational workflow.

Part 1: Foundational Analysis and System Preparation

The validity of any in silico model is contingent upon the quality of the initial inputs. This preparatory phase is arguably the most critical for ensuring biologically relevant results.

Ligand Characterization: N-(4-butylphenyl)-2-chloroacetamide

Before any simulation, a thorough understanding of the ligand's physicochemical properties is essential. These properties, often calculated using cheminformatics tools, govern the molecule's likely behavior in a biological system.

PropertyValueSignificance in Drug Discovery
CAS Number 1527-62-4Unique chemical identifier.[7]
Molecular Formula C₁₂H₁₆ClNODefines the elemental composition.[7]
Molecular Weight 225.72 g/mol Influences absorption and diffusion; generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of Five).[1][7]
Topological Polar Surface Area (TPSA) < 140 Ų (Predicted)Affects membrane permeability and transport characteristics.[8]
LogP (Octanol-Water Partition Coefficient) < 4 (Predicted)A measure of lipophilicity, which impacts solubility, absorption, and membrane passage.[8]

These parameters suggest that N-(4-butylphenyl)-2-chloroacetamide possesses drug-like qualities, making it a suitable candidate for computational modeling against biological targets.

Target Identification and Structural Preparation

The choice of a biological target is hypothesis-driven. Based on the known antimicrobial activity of related chloroacetamides, a suitable target could be a bacterial enzyme essential for survival, such as DNA gyrase or a key metabolic enzyme. For this guide, we will proceed with a hypothetical bacterial target protein.

Protocol 1: Target Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[9] Prioritize structures with high resolution (<2.0 Å) and bound co-factors or native ligands, which help validate the binding site.[10]

  • Initial Cleaning: Use molecular visualization software (e.g., PyMOL, Chimera) to remove non-essential molecules from the PDB file, such as water molecules, crystallization agents, and any non-native ligands.[10] Retaining crystallographic waters that mediate protein-ligand interactions can be crucial and should be considered on a case-by-case basis.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures. Assign correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4). This is a critical step as hydrogen bonds are fundamental to molecular recognition.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., CHARMM36, AMBER). This step relaxes any steric clashes or unfavorable geometries introduced during the preparation phase.[11]

Ligand Preparation for Simulation

The ligand's 3D structure must be accurately represented and parameterized to ensure it can be correctly interpreted by simulation software.

Protocol 2: Ligand Structure Preparation

  • Generate 3D Coordinates: Convert the 2D structure of N-(4-butylphenyl)-2-chloroacetamide into a 3D conformation. This can be done using software like Open Babel or the PubChem 3D conformer generator.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanics method (e.g., DFT) or a robust molecular mechanics force field to find a low-energy conformation.

  • Assign Partial Charges: Accurately assign partial atomic charges to the ligand. This is crucial for calculating electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This information is used by docking software to explore different conformations (poses) of the ligand within the protein's binding site.

Part 2: Molecular Docking – Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] Its primary goal is to identify the most likely binding pose and provide an initial estimate of binding affinity through a scoring function.

Causality: Why Docking First?

Docking serves as a computationally inexpensive "first-pass" filter. It rapidly generates plausible binding hypotheses, which can then be subjected to more rigorous (and computationally expensive) validation methods like molecular dynamics. Starting with a well-docked pose significantly increases the efficiency and accuracy of subsequent simulations.

G cluster_prep System Preparation cluster_docking Molecular Docking Workflow ligand_prep Ligand Preparation (3D Structure, Charges) define_box Define Binding Site (Grid Box) ligand_prep->define_box protein_prep Protein Preparation (Clean, Protonate) protein_prep->define_box run_docking Run Docking Algorithm (e.g., AutoDock Vina) define_box->run_docking Defines search space analyze_poses Analyze Poses & Scoring Functions run_docking->analyze_poses Generates poses & scores

Figure 1: A simplified workflow for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

  • Define the Search Space: Define a "grid box" that encompasses the putative binding site on the protein. The size and center of this box dictate the search space for the ligand. A well-defined box, often based on the location of a known inhibitor or key catalytic residues, improves docking accuracy.

  • Run Docking Simulation: Execute the docking calculation using Vina. The software will systematically explore different positions, orientations, and conformations of the ligand within the grid box.

  • Analyze Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (most negative score) is typically the most promising. However, visual inspection is critical.[10] Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues for the top poses to ensure they are chemically sensible.[10]

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Tyr122, Ser210Hydrogen Bond
1-8.5Val150, Leu180Hydrophobic
2-8.1Tyr122, Gly209Hydrogen Bond
3-7.9Trp98π-π Stacking

Note: Data in this table is illustrative for demonstration purposes.

Part 3: Molecular Dynamics – Capturing the Dynamic Reality

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much richer and more realistic view of the protein-ligand complex.[13]

Causality: Why is MD Simulation Necessary?
  • Validation of Docking Poses: MD simulations test the stability of the predicted binding pose. An unstable pose will quickly dissociate or drift during a simulation.

  • Inclusion of Flexibility: Both the protein and the ligand are treated as flexible, allowing for "induced fit" effects where the binding site adapts to the ligand.

  • Solvent Effects: MD explicitly includes water molecules, providing a more accurate representation of the cellular environment and its impact on binding.[[“]]

G cluster_md MD Simulation Workflow start Start with Best Docked Pose solvate 1. Solvation (Place in water box) start->solvate ions 2. Ionization (Neutralize system) solvate->ions minimize 3. Energy Minimization (Relax system) ions->minimize equilibrate 4. Equilibration (NVT & NPT Phases) minimize->equilibrate production 5. Production MD (Data collection) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, Interactions) production->analysis

Figure 2: The core stages of a protein-ligand MD simulation.

Protocol 4: GROMACS Workflow for Protein-Ligand MD Simulation

  • System Preparation:

    • Topology Generation: Generate a topology file for the protein-ligand complex. This file describes the atoms, bonds, angles, and force field parameters. A tool like the CHARMM-GUI server can be invaluable for generating robust topologies for complexes.[15]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[16]

    • Adding Ions: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration.[15]

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly between the solvent and the complex.

  • Equilibration: This is a two-phase process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.

  • Production Run: Once equilibrated, run the simulation for a desired length of time (e.g., 100-200 nanoseconds) to collect trajectory data for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the binding pose is stable.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions. High fluctuation in binding site residues may indicate instability.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Part 4: Binding Free Energy Calculation – Quantifying Affinity

While MD simulations confirm the stability of binding, they do not directly provide a quantitative measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a computationally efficient way to estimate the free energy of binding from MD snapshots.[17]

Causality: Why Estimate Binding Free Energy?

MM/PBSA and MM/GBSA provide a more physically realistic estimation of binding affinity than docking scores because they are averaged over an ensemble of conformations from an MD simulation and use more sophisticated solvation models.[17][18] This allows for a better ranking of different ligands and can correlate more closely with experimental data.[19]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

    • ΔE_MM: The molecular mechanics energy in the gas phase (van der Waals + electrostatic).

    • ΔG_solv: The solvation free energy, which is composed of a polar component (calculated via the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA).[19]

  • Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated by combining these terms:

    ΔG_bind = G_complex - (G_protein + G_ligand)

    Where G for each species is the sum of its E_MM and G_solv.

  • Analyze Results: Average the ΔG_bind values across all snapshots. This final value provides an estimate of the binding free energy. While these methods often neglect changes in conformational entropy, they are powerful for ranking compounds in a congeneric series.[17]

Conclusion: An Integrated and Self-Validating Approach

The in silico modeling of N-(4-butylphenyl)-2-chloroacetamide, or any small molecule, is not a linear process but an integrated, cyclical workflow. Molecular docking provides initial hypotheses that are rigorously tested and refined by molecular dynamics. Binding free energy calculations then add a quantitative layer to these dynamic insights. Each step serves to validate or challenge the previous one, creating a self-correcting system that builds confidence in the final model. The insights gleaned from this comprehensive approach provide a robust, molecular-level foundation to guide subsequent experimental validation, ultimately de-risking and accelerating the path toward novel therapeutic development.

References

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. Retrieved from [Link]

  • Heim, R., et al. (2022). Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. GROMACS tutorials. Retrieved from [Link]

  • Al-Haddad, A. A., et al. (2023). A Guide to In Silico Drug Design. International Journal of Molecular Sciences. Retrieved from [Link]

  • Singh, P., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Wang, C., et al. (2024). Assessing the performance of MM/PBSA and MM/GBSA methods. 10. Prediction reliability of binding affinities and binding poses for RNA–ligand complexes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2020). In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex GROMACS Tutorial. Retrieved from [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). In Silico Methods for Drug Design and Discovery. Retrieved from [Link]

  • Howei Pharm. (n.d.). N-(4-Butylphenyl)-2-chloroacetamide. Retrieved from [Link]

  • Samec, N., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Retrieved from [Link]

  • Kumar, R., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal. Retrieved from [Link]

  • Ljungdahl, T., et al. (2011). Binding free energy calculations and biological testing of novel thiobarbiturates as inhibitors of the human NAD dependent his. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sahoo, H., et al. (2021). Molecular dynamics simulations on the effect of solvent and supersaturation on the aggregation behaviour in carbamazepine. CrystEngComm. Retrieved from [Link]

  • Mobley, D. L., et al. (2007). Predicting Absolute Ligand Binding Free Energies to a Simple Model Site. Journal of Molecular Biology. Retrieved from [Link]

  • Hospital, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Wang, E., et al. (2019). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Buan, J. Y., & Henin, J. (2020). Best Practices for Foundations in Molecular Simulations. Living Journal of Computational Molecular Science. Retrieved from [Link]

  • ResearchGate. (2022). A Guide to In Silico Drug Design. Retrieved from [Link]

  • Kumar, M. A. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]

  • Vilar, S., et al. (2011). Binding free energy calculations of N-sulphonyl-glutamic acid inhibitors of MurD ligase. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Kamal, A., et al. (2015). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Aryal, S. (2022). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Retrieved from [Link]

  • Genheden, S., & Ryde, U. (2015). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Expert Opinion on Drug Discovery. Retrieved from [Link]

  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Consortium of Computational Physics and Chemistry. (n.d.). What are the best practices for molecular dynamics simulations in drug design?. Retrieved from [Link]

  • Guest, J., et al. (2022). Evaluating the use of Absolute Binding Free Energy in the fragment optimization process. ChemRxiv. Retrieved from [Link]

  • Maltsev, A. S., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules. Retrieved from [Link]

  • Dhamane, M. V. (2023). IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • MDPI. (2024). Pharmacophore-Based Study: An In Silico Perspective for the Identification of Potential New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). synthesis and antioxidant activity of some chalcones containing n-arylacetamide group. Retrieved from [Link]

  • SciSpace. (n.d.). In Silico Fragment-Based Design Identifies Subfamily B1 Metallo-β-lactamase Inhibitors. Retrieved from [Link]

Sources

Unlocking the Bioactive Potential of Chloroacetamides: A Quantitative Structure-Activity Relationship (QSAR) Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chloroacetamide scaffold is a versatile pharmacophore, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and potential anticancer properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and applying Quantitative Structure-Activity Relationship (QSAR) modeling to this important class of compounds. By elucidating the intricate connections between molecular structure and biological function, QSAR offers a powerful predictive tool to guide the rational design of novel, more potent, and selective chloroacetamide derivatives. This guide delves into the core principles of QSAR, detailed experimental and computational protocols, and the critical importance of rigorous model validation, ensuring scientific integrity and fostering innovation in the development of next-generation bioactive molecules.

The Chloroacetamide Moiety: A Privileged Scaffold in Medicinal and Agricultural Chemistry

Chloroacetamide derivatives have long been recognized for their diverse biological activities. The presence of the reactive α-chloroacetyl group renders them capable of forming covalent bonds with biological nucleophiles, a mechanism that underpins much of their bioactivity.[1] The versatility of this scaffold lies in the ability to readily modify the N-substituent, allowing for the fine-tuning of physicochemical properties and target specificity.

This guide will explore the QSAR of chloroacetamides across three major domains of their application:

  • Antimicrobial and Antifungal Activity: A pressing area of research due to the rise of drug-resistant pathogens.

  • Herbicidal Activity: A cornerstone of modern agriculture for weed management.

  • Emerging Therapeutic Applications: Including their potential as anticancer agents.

The QSAR Paradigm: From Molecular Structure to Predictive Models

QSAR is a computational and statistical methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] A robust QSAR model can predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery and development.[3]

The development of a predictive QSAR model is a multi-step process that demands meticulous attention to detail and a commitment to scientific rigor.

QSAR_Workflow A Dataset Curation B Molecular Descriptor Calculation A->B 2D/3D Structures C Data Splitting (Training & Test Sets) B->C Numerical Descriptors D Model Building & Statistical Analysis C->D Training Set E Model Validation (Internal & External) C->E Test Set D->E Developed Model F Applicability Domain Definition E->F Validated Model G Prediction & Interpretation F->G Defined Scope

Figure 1: A generalized workflow for developing a robust QSAR model.

Experimental Protocols for Biological Activity Assessment

The foundation of any QSAR model is high-quality, consistent biological data. The following are standardized protocols for evaluating the bioactivity of chloroacetamide derivatives.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Protocol:

  • Preparation of Chloroacetamide Stock Solutions: Dissolve the synthesized chloroacetamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 4000 µg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the chloroacetamide stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well with 100 µL of the prepared inoculum. Include positive controls (microorganism in broth without the test compound) and negative controls (broth only). Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the chloroacetamide derivative that shows no visible growth. This can be assessed visually or by using a plate reader to measure optical density.[6]

Herbicidal Activity: Pre- and Post-Emergence Assays

The herbicidal activity of chloroacetamides can be evaluated through pre-emergence and post-emergence assays to determine their effect on weed germination and growth.[1][7]

Pre-Emergence Assay Protocol:

  • Soil Preparation and Planting: Fill pots with a standardized soil mix. Sow seeds of a model weed species (e.g., Lolium rigidum, Echinochloa crus-galli) at a uniform depth.

  • Herbicide Application: Prepare different concentrations of the chloroacetamide derivatives. Apply a uniform volume of each concentration to the soil surface of the pots.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the overall health of the emerged seedlings (e.g., stunting, chlorosis).

Post-Emergence Assay Protocol:

  • Plant Growth: Grow the model weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Apply different concentrations of the chloroacetamide derivatives as a foliar spray to the weeds.

  • Incubation: Return the pots to the controlled environment.

  • Evaluation: After a set period (e.g., 7-14 days), visually assess the percentage of weed control, considering factors like necrosis, growth inhibition, and mortality.

Computational Workflow for QSAR Model Development

A well-defined computational workflow is essential for building a predictive and reliable QSAR model.

Computational_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Building & Validation A 2D/3D Molecular Structure Generation B Energy Minimization A->B C Physicochemical Descriptors B->C D Topological Descriptors B->D E Quantum-Chemical Descriptors B->E F Data Splitting C->F D->F E->F G Feature Selection F->G H Regression/Classification Algorithm G->H I Internal & External Validation H->I

Figure 2: A detailed computational workflow for QSAR model development.

Dataset Preparation and Molecular Descriptor Calculation

A curated dataset of chloroacetamide derivatives with their corresponding biological activities is the starting point.[8]

Step-by-step Methodology:

  • Data Collection: Compile a dataset of chloroacetamide derivatives with experimentally determined biological activities (e.g., MIC values, herbicidal efficacy). Ensure the data is from consistent experimental protocols.

  • Structure Drawing and Optimization: Draw the 2D structures of the molecules and convert them to 3D structures using molecular modeling software. Perform energy minimization to obtain stable conformations.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors that quantify various aspects of the molecular structure.[9] These can be broadly categorized as:

    • Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and polar surface area.[10][11] Lipophilicity is particularly important for chloroacetamides as it governs their ability to cross cell membranes.[3][12]

    • Electronic Descriptors: These include parameters like dipole moment and partial atomic charges, which are crucial for understanding electrostatic interactions.[13]

    • Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume and surface area.[14]

    • Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity.

    • Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[15][16][17]

Model Building and Statistical Analysis

Once the descriptors are calculated, statistical methods are employed to build the QSAR model.

Commonly Used Techniques:

  • Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of selected descriptors.[18]

  • Partial Least Squares (PLS): A robust method that can handle datasets with a large number of correlated descriptors.

  • Machine Learning Algorithms: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture non-linear relationships.

Feature Selection: It is crucial to select a subset of the most relevant descriptors to avoid overfitting the model. Techniques like stepwise regression, genetic algorithms, or recursive feature elimination can be employed.

Rigorous Model Validation: The Cornerstone of a Predictive QSAR

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[19] The Organisation for Economic Co-operation and Development (OECD) has established a set of principles for QSAR model validation to ensure their reliability for regulatory purposes.[18]

Key Validation Strategies:

  • Internal Validation: This assesses the robustness and stability of the model using the training set. A common method is cross-validation (leave-one-out or leave-n-out) , where the model is repeatedly built on a subset of the data and used to predict the excluded data points.[20]

  • External Validation: This is the most critical test of a model's predictive power. The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" data).[21]

  • Y-Randomization: The biological activity values are randomly shuffled to ensure that the developed model is not due to chance correlation.

Statistical Metrics for Validation:

MetricDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability from internal validation.> 0.5
R²_pred (Predictive R²) The R² for the external test set.> 0.6
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible
Defining the Applicability Domain (AD)

No QSAR model is universally applicable. The Applicability Domain (AD) defines the chemical space for which the model's predictions are considered reliable.[22][23] Predictions for compounds that fall outside the AD are extrapolations and should be treated with caution. The AD can be defined based on the range of descriptor values in the training set, structural similarity, or other methods.[24]

Case Study: QSAR of Antimicrobial N-substituted Chloroacetamides

Several studies have demonstrated a strong correlation between the lipophilicity of N-substituted chloroacetamides and their antimicrobial activity.[3][12][25][26] For instance, the presence of halogen substituents on the phenyl ring often enhances lipophilicity, leading to increased activity against Gram-positive bacteria.[3]

Illustrative QSAR Equation (Hypothetical):

pMIC = β₀ + β₁ * logP + β₂ * TPSA + β₃ * E_LUMO

Where:

  • pMIC is the negative logarithm of the Minimum Inhibitory Concentration.

  • logP represents the lipophilicity.

  • TPSA is the topological polar surface area.

  • E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

This equation suggests that the antimicrobial activity is influenced by the compound's ability to cross the bacterial cell membrane (logP), its potential for polar interactions (TPSA), and its electrophilicity (E_LUMO), which may relate to its ability to react with biological nucleophiles.

Future Perspectives and Conclusion

The application of QSAR to the study of chloroacetamides holds immense promise for the future. As computational power increases and machine learning algorithms become more sophisticated, the predictive accuracy of QSAR models will continue to improve. Integrating QSAR with other computational techniques like molecular docking and molecular dynamics simulations can provide a more holistic understanding of the interactions between chloroacetamide derivatives and their biological targets.

This guide has provided a comprehensive overview of the principles and practices of QSAR modeling as applied to the versatile chloroacetamide scaffold. By adhering to the detailed protocols for experimental data generation, computational model building, and rigorous validation, researchers can leverage the power of QSAR to accelerate the discovery and development of novel and effective antimicrobial, herbicidal, and therapeutic agents. The self-validating nature of the described workflows ensures the scientific integrity and reliability of the generated models, paving the way for data-driven innovation in chemical and pharmaceutical research.

References

  • Becton, Dickinson and Company. (n.d.). Broth Microdilution MIC Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC determination. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Grains Research and Development Corporation. (n.d.). Understanding pre-emergent herbicides and how they interact with the environment. GRDC. [Link]

  • Hadzic, S., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • mediaTUM. (n.d.). Applicability Domain of QSAR models. Retrieved from [Link]

  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2014). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. OECD Publishing.
  • Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044. [Link]

  • Khan, I., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24.
  • Kumar, A., et al. (2010). Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(21), 6358-6363.
  • Lazić, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ProQuest.
  • Mondal, S., & Roy, K. (2016). Quantum chemical descriptors in the QSAR studies of compounds active in maxima electroshock seizure test. Journal of the Indian Chemical Society, 93(10), 1153-1163.
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI.
  • National Center for Biotechnology Information. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae.
  • Netzeva, T. I., et al. (2005). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Pharmacareerinsider. (2025, May 14). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. Retrieved from [Link]

  • Roy, K., & Mitra, I. (2011).
  • Soni, S., et al. (2021). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Agronomy, 11(6), 1125.
  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
  • University of California, Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. Retrieved from [Link]

  • Vračar, L., et al. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity.
  • Wikipedia. (n.d.). Applicability domain. Retrieved from [Link]

  • Witte, C. J., et al. (2021). What makes a molecule a pre- or a post-herbicide – how valuable are physicochemical parameters for their design?. Pest Management Science, 77(10), 4381-4391.
  • Zhang, L., et al. (2012). Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry.
  • OECD QSAR Toolbox. (n.d.). Building a QSAR model. Retrieved from [Link]

  • Raevsky, O. A., & Schaper, K. J. (2004). Physicochemical descriptors in property-based drug design.
  • Sushko, I., et al. (2011). Applicability domain for QSAR models: A review.
  • U.S. Food & Drug Administration. (n.d.). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. TechnoRep.
  • Ghasemi, J., & Saaidpour, S. (2007). Comparison of various methods for validity evaluation of QSAR models. Journal of the Iranian Chemical Society, 4(3), 299-307.
  • ResearchGate. (n.d.). General Steps of Developing QSAR Models. Retrieved from [Link]

  • Gopalkannan, R., & Subhashini, R. (2020). Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study. ACS Omega, 5(46), 30046–30057.
  • ResearchGate. (n.d.). Efficacy of Pre-Emergence and Post-Emergence Herbicides on Weed Control and Yield in Wheat. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Journal of Applied Microbiology, 134(7).
  • Pharmacareerinsider. (2025, May 14). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. Retrieved from [Link]

  • Drug Design Org. (n.d.). QSAR. Retrieved from [Link]

  • arXiv. (2025, May 6). Quantum QSAR for drug discovery. [Link]

  • ResearchGate. (n.d.). Applicability Domain for QSAR Models. Retrieved from [Link]

  • Slideshare. (n.d.). Broth microdilution reference methodology. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Applicability domain. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide with integrated protocols for the analytical characterization of N-(4-butylphenyl)-2-chloroacetamide. As a key intermediate in various synthetic pathways, its purity, identity, and stability are critical for ensuring the quality and consistency of final products in research and drug development. This application note outlines a validated, multi-technique workflow encompassing chromatographic, spectroscopic, and thermal analysis methods. The protocols are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity. The causality behind experimental choices is explained to provide researchers with a framework for adapting these methods to similar N-substituted acetamide compounds.

Introduction and Rationale

N-(4-butylphenyl)-2-chloroacetamide belongs to the chloroacetamide class of compounds, which are significant as versatile intermediates in organic synthesis and are explored for various biological activities.[1][2][3] The presence of the reactive 2-chloroacetamide moiety allows for further nucleophilic substitution, making it a valuable building block for more complex molecules. The 4-butylphenyl group imparts lipophilicity, which can be crucial for modulating the biological properties of its derivatives.[1]

A robust analytical characterization is paramount to confirm the chemical structure, quantify purity, and identify potential impurities generated during synthesis, such as starting materials or by-products.[4] This guide presents a logical workflow that combines orthogonal analytical techniques to build a complete profile of the compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of N-(4-butylphenyl)-2-chloroacetamide is essential for method development.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₆ClNOCalculated
Molecular Weight 225.71 g/mol Calculated
Appearance Off-white to pale yellow solidVisual Inspection
Predicted logP ~3.5 - 4.0Cheminformatics Prediction
Topological Polar Surface Area (TPSA) 29.10 ŲCheminformatics Prediction[5]

Integrated Analytical Workflow

The comprehensive characterization of a new chemical entity follows a structured path. Each step provides a different layer of information, contributing to a complete and validated analytical profile.

Analytical_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation cluster_3 Thermal Properties Sample Test Sample N-(4-butylphenyl)-2-chloroacetamide PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem HPLC HPLC-UV (Assay/Purity, Related Substances) PhysChem->HPLC Primary Analysis GCMS GC-MS (Residual Solvents, Volatile Impurities) PhysChem->GCMS Parallel Analysis DSC DSC (Melting Point, Phase Transitions) PhysChem->DSC Parallel Analysis TGA TGA (Thermal Stability, Decomposition) PhysChem->TGA Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C - Definitive Structure) HPLC->NMR Confirm Identity of Main Peak FTIR FTIR Spectroscopy (Functional Group ID) HPLC->FTIR Confirm Identity of Main Peak MS_Confirm Mass Spectrometry (Molecular Weight) HPLC->MS_Confirm Confirm Identity of Main Peak Report Certificate of Analysis (CoA) & Characterization Summary HPLC->Report Data Consolidation GCMS->Report Data Consolidation NMR->Report Data Consolidation FTIR->Report Data Consolidation MS_Confirm->Report Data Consolidation DSC->Report Data Consolidation TGA->Report Data Consolidation

Caption: Integrated workflow for the characterization of N-(4-butylphenyl)-2-chloroacetamide.

Chromatographic Methods for Purity and Impurity Analysis

Chromatography is the cornerstone for determining the purity of chemical compounds. We employ High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography (GC) for volatile impurities and residual solvents.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: The aromatic ring in N-(4-butylphenyl)-2-chloroacetamide provides a strong chromophore for UV detection, and its moderate polarity makes it ideal for separation on a C18 stationary phase. This method is designed for stability-indicating purity analysis.[6][7]

Instrumentation and Conditions:

ParameterSpecificationCausality and Justification
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a DAD/VWD detector provides necessary precision and sensitivity.
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase offers excellent hydrophobic retention for the butylphenyl moiety, ensuring good separation from more polar or less polar impurities.
Mobile Phase A Water with 0.1% Formic AcidThe acid protonates silanols on the stationary phase and suppresses ionization of the analyte, leading to sharper, more symmetric peaks.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% BA gradient is employed to elute potential impurities with a wide range of polarities and to ensure the primary analyte peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 254 nmThis wavelength is commonly used for aromatic compounds and is expected to provide a strong response. A full spectrum should be recorded using a DAD to check for peak purity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare mobile phases by accurately adding formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh ~10 mg of N-(4-butylphenyl)-2-chloroacetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The USP tailing factor should be ≤ 2.0, and the theoretical plates (N) should be ≥ 2000. This ensures the system is performing correctly before sample analysis.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks. Calculate the purity of the sample using the area percent method. Identify and quantify any impurities relative to the main peak.

Protocol: Analysis of Volatiles by GC-MS

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, such as residual solvents from the synthesis or potential volatile by-products.[8]

Instrumentation and Conditions:

ParameterSpecification
GC System Agilent 8890 GC with 5977B MS or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (50:1)
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 35 - 450 amu

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 10 mL headspace vial. Dissolve in a suitable high-purity solvent (e.g., DMSO) if using headspace analysis, or in dichloromethane for direct liquid injection.

  • Analysis: Run a blank solvent injection first, followed by the sample.

  • Data Processing: Analyze the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify residual solvents using an external or internal standard method if required.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the molecular structure.

Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: NMR is the most powerful tool for definitive structural confirmation, providing information about the chemical environment of each proton and carbon atom.[1][9]

Instrumentation:

  • Bruker Avance III 400 MHz (or higher) spectrometer.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse programs.

  • Data Interpretation:

    • Expected ¹H NMR Signals (in CDCl₃):

      • δ ~ 8.0-7.5 (br s, 1H): Amide N-H proton.

      • δ ~ 7.4 (d, 2H): Aromatic protons ortho to the amide group.

      • δ ~ 7.2 (d, 2H): Aromatic protons meta to the amide group.

      • δ ~ 4.2 (s, 2H): Methylene protons of the chloroacetyl group (-CH₂Cl).

      • δ ~ 2.6 (t, 2H): Methylene protons of the butyl group attached to the ring (-CH₂-).

      • δ ~ 1.6 (m, 2H): Methylene protons of the butyl group (-CH₂-CH₂-CH₂-CH₃).

      • δ ~ 1.4 (m, 2H): Methylene protons of the butyl group (-CH₂-CH₂-CH₂-CH₃).

      • δ ~ 0.9 (t, 3H): Methyl protons of the butyl group (-CH₃).

    • Expected ¹³C NMR Signals (in CDCl₃):

      • δ ~ 164: Amide carbonyl carbon (C=O).

      • δ ~ 140-128: Four aromatic carbon signals.

      • δ ~ 43: Chloro-substituted methylene carbon (-CH₂Cl).

      • δ ~ 35, 33, 22, 14: Four aliphatic carbon signals of the butyl group.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule, confirming its general class and structure.[1][2]

Instrumentation:

  • PerkinElmer Spectrum Two or equivalent with a UATR accessory.

Step-by-Step Protocol:

  • Background Scan: Perform a background scan with no sample on the ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.

  • Data Interpretation:

    Wavenumber (cm⁻¹)VibrationFunctional Group
    ~ 3300N-H StretchAmide
    ~ 3050C-H Aromatic StretchPhenyl Ring
    ~ 2950-2850C-H Aliphatic StretchButyl Group
    ~ 1670C=O Amide I StretchAmide
    ~ 1540N-H Bend / C-N StretchAmide II
    ~ 1510, 1400C=C Aromatic StretchPhenyl Ring
    ~ 750-700C-Cl StretchChloroalkane

Thermal Analysis

Thermal analysis provides critical information on the material's melting behavior, polymorphism, and thermal stability.[10][11]

Protocol: DSC and TGA Analysis

Rationale: DSC precisely measures the melting point, which is a key physical constant and indicator of purity. TGA determines the temperature at which the compound begins to degrade, defining its thermal stability.[12]

Instrumentation:

  • TA Instruments Q2000 DSC and Q500 TGA or equivalent.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum Tzero pan for DSC and a platinum or ceramic pan for TGA.

  • DSC Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp endotherm is indicative of a pure crystalline substance.

  • TGA Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Analysis: Determine the onset temperature of decomposition, identified by the start of significant mass loss.

Conclusion

The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive and reliable characterization of N-(4-butylphenyl)-2-chloroacetamide. The protocols detailed in this application note establish a robust framework for quality control, ensuring the identity, purity, and stability of this important chemical intermediate. By understanding the rationale behind each method, researchers can confidently apply and adapt this workflow for the characterization of new and related molecules.

References

  • Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Božić, A. et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 115-127. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Google Patents.
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • Wen, Y.-H. et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. [Link]

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • Ghorab, M. M. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • ResearchGate. Physicochemical properties of the studied chloroacetamides. [Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • Uppala, R. et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results, 14(S1), 138-145. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. [Link]

  • Lab Manager. (2023). TGA/DSC in Polymer and Battery R&D. [Link]

  • The Madison Group. Problem Solving With Thermal Analysis. [Link]

  • ResearchGate. Thermal stability of the four cocrystals determined by DSC and TGA. [Link]

Sources

Standard Operating Procedure: Safe Handling of N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract and Scope

This document provides a detailed protocol and comprehensive safety guidelines for the handling of N-(4-butylphenyl)-2-chloroacetamide (CAS No. 1527-62-4). The core hazards associated with this compound are primarily derived from its 2-chloroacetamide functional group, a known alkylating agent moiety with significant toxicological potential. While specific toxicological data for N-(4-butylphenyl)-2-chloroacetamide is not extensively published, the procedures outlined herein are based on the established hazard profile of structurally analogous chloroacetamides and foundational principles of laboratory safety.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals. Adherence to these protocols is critical to mitigate risks of exposure and ensure personnel safety.

Compound Profile and Mechanistic Hazard Analysis

N-(4-butylphenyl)-2-chloroacetamide is a substituted acetamide derivative. Its chemical structure consists of a 4-butylaniline core acylated with a chloroacetyl group. The primary driver of its toxicological profile is the α-chloro-substituted amide.

  • Mechanism of Toxicity: The carbon-chlorine bond in the chloroacetyl group is polarized, rendering the methylene carbon electrophilic. This makes the compound a potent alkylating agent, capable of forming covalent bonds with nucleophilic groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[4] This covalent modification can disrupt protein structure and function, leading to cellular damage, skin sensitization, and potential systemic toxicity.[4]

Given the lack of specific safety data, it is prudent to handle N-(4-butylphenyl)-2-chloroacetamide with the same precautions as other hazardous chloroacetamides.[3] Based on analogues, the compound should be treated as acutely toxic if swallowed, a potential skin sensitizer, and a suspected reproductive toxicant.[1][2][5][6]

Physical and Chemical Properties
PropertyValueSource
CAS Number 1527-62-4[7]
Molecular Formula C₁₂H₁₆ClNO[7]
Molecular Weight 225.72 g/mol [7]
Appearance Solid (presumed, based on analogues)[2][8]
GHS Hazard Classification (Inferred from Analogues)

The following classifications are based on data for 2-chloroacetamide and are to be assumed for N-(4-butylphenyl)-2-chloroacetamide until specific data is available.

Hazard ClassGHS ClassificationHazard Statement
Acute Oral Toxicity Category 3H301: Toxic if swallowed[1][5][6]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[1][5][6]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child[1][2][5]
Acute Aquatic Hazard Category 3H402: Harmful to aquatic life[1]

Risk Mitigation and Hierarchy of Controls

A systematic approach to risk management is mandatory. The hierarchy of controls provides a framework for selecting the most effective safety measures.

Risk_Control_Hierarchy cluster_controls Hierarchy of Controls for N-(4-butylphenyl)-2-chloroacetamide elimination Elimination / Substitution (Most Effective) Is a less hazardous alternative available? engineering Engineering Controls Work within a certified chemical fume hood. elimination->engineering If not feasible administrative Administrative Controls Designated work areas, SOPs, training. engineering->administrative Always required ppe Personal Protective Equipment (PPE) (Least Effective) Gloves, lab coat, eye protection. administrative->ppe Final barrier

Caption: Hierarchy of Controls for managing chemical risks.

  • Engineering Controls: All handling of N-(4-butylphenyl)-2-chloroacetamide solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] Ensure eyewash stations and safety showers are readily accessible.[9][10]

  • Administrative Controls: Access to the compound should be restricted to authorized and trained personnel.[1] A designated area within the lab should be clearly marked for handling this compound. Do not eat, drink, or smoke in areas where this chemical is handled.[6][11]

  • Personal Protective Equipment (PPE): The final barrier of protection. Selection of appropriate PPE is critical.

Detailed Experimental Protocols

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile rubber, inspected before use. Use proper removal technique.Protects against skin contact and sensitization.[1][5]
Eye Protection Tightly fitting safety goggles with side-shields.Prevents eye contact with dust or splashes.[12]
Lab Coat Flame-resistant, fully buttoned with tight cuffs.Protects skin and clothing from contamination.[12]
Respiratory Not required if work is performed in a fume hood. For emergencies (e.g., large spills), a full-face respirator may be necessary.Engineering controls are the primary method for respiratory protection.[12]
Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and decontaminated.

  • Designated Area: Place a "Designated Work Area" sign at the fume hood.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of N-(4-butylphenyl)-2-chloroacetamide using a clean spatula. Avoid creating dust.[5][12]

  • Cleaning: After weighing, carefully close the primary container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Dissolution: Add the solvent to the container with the weighed solid. If necessary, cap and sonicate or stir within the fume hood until fully dissolved.

  • Labeling: Immediately label the solution container with the full chemical name, concentration, date, and appropriate GHS hazard pictograms.

Protocol for Spill Management
  • Evacuation: In case of a significant spill, evacuate personnel from the immediate area.

  • Control: Prevent the spill from entering drains.[5]

  • Cleanup (Minor Spill): For small spills inside a fume hood, wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Segregation: All waste contaminated with N-(4-butylphenyl)-2-chloroacetamide, including excess solid, solutions, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.[5]

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_area 3. Designate Area prep_hood->prep_area weigh 4. Weigh Solid prep_area->weigh dissolve 5. Prepare Solution weigh->dissolve label_sol 6. Label Solution dissolve->label_sol decon 7. Decontaminate Tools & Surfaces label_sol->decon waste 8. Segregate Waste decon->waste dispose 9. EHS Disposal waste->dispose

Caption: Standard workflow for handling N-(4-butylphenyl)-2-chloroacetamide.

Emergency Procedures and First Aid

Always show the Safety Data Sheet (SDS) of the compound or a related analogue to attending medical personnel.[1][5]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9][12]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[6][9][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately.[6][12]

Synthesis and Application Context

N-(4-butylphenyl)-2-chloroacetamide is typically synthesized via the nucleophilic acyl substitution of 4-butylaniline with chloroacetyl chloride or a related chloroacetylating agent.[13][14][15][16] This reaction is often carried out in the presence of a base (e.g., sodium carbonate, triethylamine) to neutralize the HCl byproduct.[13][14][16] As a reactive intermediate, it can be used in the synthesis of more complex molecules in drug discovery and development, where the chloroacetamide moiety serves as a handle for further chemical modification.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (for 2-Chloroacetamide). (2024). MilliporeSigma.
  • Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide. (2025). ChemicalBook.
  • 2-Chloroacetamide - Safety D
  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH & Co.KG.
  • Chloroacetamide - PubChem. National Center for Biotechnology Information, U.S.
  • SAFETY DATA SHEET - Fisher Scientific (for N-(4-Chloro-2-methylphenyl)acetamide). (2024). Fisher Scientific.
  • Chloroacetamide - Wikipedia.
  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH.
  • N-(4-Chlorophenyl)acetamide - PubChem. National Center for Biotechnology Information, U.S.
  • N-(4-Butylphenyl)-2-chloroacetamide (CAS 1527-62-4). Howei Pharm.
  • Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. (2021).
  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (2012).
  • LABORATORY SAFETY PROGRAM GUIDELINE. (2020). Texas A&M University-San Antonio.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager.
  • 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2). Chemchart.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2011). International Journal of Pharma Sciences and Research.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020).

Sources

Application Note & Protocols: In Vitro Antimicrobial Susceptibility Testing of N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Antimicrobial Profiling

N-(4-butylphenyl)-2-chloroacetamide belongs to the chloroacetamide class of compounds. Related molecules in this class have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant variant (MRSA).[1][2] The biological activity of these compounds is often linked to their lipophilicity and the nature of substituents on the phenyl ring, which influences their ability to penetrate bacterial cell membranes.[1][2] The presence of the chloro- group is also considered significant for enhancing antimicrobial potential.[3]

Given this background, N-(4-butylphenyl)-2-chloroacetamide is a candidate for investigation as a novel antimicrobial agent. The initial and most critical step in this evaluation is to determine its in vitro activity against a panel of clinically relevant bacteria. This application note provides a comprehensive, field-proven guide for researchers to determine the fundamental antimicrobial profile of this compound using internationally recognized standard methods.

The core metrics to be determined are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) .

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] It is the primary measure of antimicrobial potency.

  • MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[5][6] This metric distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

The protocols herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 guideline for broth dilution methods, ensuring the generation of reproducible and valid data.[7][8]

Principle of the Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the MIC of a novel compound.[9][10] The principle is straightforward: a standardized suspension of a test bacterium is introduced into wells of a 96-well microtiter plate. Each well contains a specific, decreasing concentration of the test compound, N-(4-butylphenyl)-2-chloroacetamide, created via serial dilution.

Following a defined incubation period (typically 16-20 hours at 35°C ± 2°C), the plates are visually inspected for turbidity.[11] The presence of turbidity indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound where no visible growth occurs. This method provides a quantitative result that is essential for the early-stage assessment of a potential drug candidate.[12]

Essential Materials and Reagents

  • Test Compound: N-(4-butylphenyl)-2-chloroacetamide (purity ≥98%)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13][14]

  • Solid Media: Tryptic Soy Agar (TSA) or Blood Agar for bacterial culture

  • Test Organisms:

    • Staphylococcus aureus (e.g., ATCC® 29213™)

    • Escherichia coli (e.g., ATCC® 25922™)

    • Pseudomonas aeruginosa (e.g., ATCC® 27853™)

    • Enterococcus faecalis (e.g., ATCC® 29212™)

  • Reference Antibiotic (for QC): Ciprofloxacin, Vancomycin, or Gentamicin

  • Labware:

    • Sterile 96-well, U-bottom microtiter plates

    • Sterile reagent reservoirs

    • Calibrated single and multichannel micropipettes and sterile tips

    • Sterile 1.5 mL and 15 mL conical tubes

    • Inoculating loops

  • Equipment:

    • Biosafety cabinet (Class II)

    • Spectrophotometer or McFarland turbidity standards (0.5 standard)

    • Incubator (35°C ± 2°C, ambient air)

    • Vortex mixer

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a self-validating system. The inclusion of a reference antibiotic against a known quality control (QC) strain is mandatory. If the MIC for the QC strain falls outside the acceptable range, the results for the test compound are considered invalid.[15][16]

Preparation of Compound Stock Solution

Causality: The test compound is likely hydrophobic. DMSO is a common solvent for such molecules. It is critical to prepare a high-concentration stock to ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.[13]

  • Accurately weigh 10 mg of N-(4-butylphenyl)-2-chloroacetamide.

  • Dissolve in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) primary stock solution. Vortex until fully dissolved.

  • Prepare an intermediate stock solution. For example, dilute the primary stock 1:10 in sterile CAMHB to create a 1,000 µg/mL working stock. Note: Adjust concentration based on expected potency.

Preparation of Bacterial Inoculum

Causality: The final inoculum density is the most critical variable for test reproducibility. The CLSI standard of approximately 5 x 10⁵ CFU/mL is required for consistent results.[17] A 0.5 McFarland standard is used to standardize the initial bacterial suspension to ~1.5 x 10⁸ CFU/mL.

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in 5 mL of sterile saline or CAMHB. Vortex thoroughly.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This yields a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB (e.g., 100 µL into 14.9 mL of broth). This creates the final inoculum of ~1 x 10⁶ CFU/mL. The final concentration in the wells will be 5 x 10⁵ CFU/mL after a 1:1 addition.

Microtiter Plate Setup and Serial Dilution
  • Dispense 100 µL of CAMHB into columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the compound working stock (e.g., 1000 µg/mL) to column 1.

  • Perform a 2-fold serial dilution:

    • Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down.

    • Transfer 100 µL from column 2 to column 3. Mix well.

    • Continue this process through column 10.

    • After mixing in column 10, discard the final 100 µL.

  • The plate now contains concentrations from 1000 µg/mL down to ~2 µg/mL.

  • Controls are Essential:

    • Column 11 (Growth Control): 100 µL of CAMHB only (no compound).

    • Column 12 (Sterility Control): 200 µL of CAMHB only (no compound, no bacteria).

Inoculation and Incubation
  • Add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not inoculate column 12.

  • The final volume in each test well is 200 µL. The compound concentrations and the bacterial density are now halved. The final test concentrations range from 500 µg/mL to ~1 µg/mL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

Reading and Interpreting MIC Results
  • Visually inspect the plate from the bottom using a reading mirror.

  • Check the controls first:

    • Sterility Control (Column 12): Must be clear (no growth).

    • Growth Control (Column 11): Must show distinct turbidity.

  • Identify the lowest concentration of N-(4-butylphenyl)-2-chloroacetamide that completely inhibits visible growth (i.e., the first clear well). This concentration is the MIC.

dot graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label="Diagram 1: MIC Determination Workflow", pad="0.2"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC test is a direct extension of the MIC assay. It determines whether the compound killed the bacteria or merely inhibited their growth. This is achieved by sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar to see if any bacteria survive.[17]

Procedure
  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly by gentle pipetting.

  • Using a calibrated pipette, transfer a 10 µL aliquot from each selected well and spot it onto a quadrant of a fresh TSA plate.

  • Incubate the TSA plate at 35°C ± 2°C for 18-24 hours.

Reading and Interpreting MBC Results
  • After incubation, count the number of colonies (CFUs) on each spot.

  • The initial inoculum was ~5 x 10⁵ CFU/mL. A 10 µL spot therefore contained approximately 5,000 CFUs.

  • A ≥99.9% reduction in CFUs corresponds to ≤5 colonies growing on the spot.

  • The MBC is the lowest concentration that results in a ≥99.9% kill (typically ≤5 colonies) compared to the initial inoculum.[6]

dot graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label="Diagram 2: MBC Determination Workflow", pad="0.2"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Data Presentation and Quality Control

Generated data should be recorded systematically. Quality control is paramount; the entire experiment relies on the reference antibiotic performing as expected.

Table 1: Example MIC/MBC Data for N-(4-butylphenyl)-2-chloroacetamide
Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC® 29213™482Bactericidal
E. faecalisATCC® 29212™8162Bactericidal
E. coliATCC® 25922™64>128>2Bacteriostatic
P. aeruginosaATCC® 27853™>128>128N/AInactive

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[6]

Table 2: Mandatory Quality Control Check

The MIC of a reference antibiotic must be determined concurrently against a QC strain. The result must fall within the CLSI-defined acceptable range.

QC OrganismReference AntibioticCLSI Acceptable MIC Range (µg/mL)Observed MIC (µg/mL)Result
S. aureus ATCC® 29213™Vancomycin0.5 - 21PASS
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.0150.008PASS
P. aeruginosa ATCC® 27853™Gentamicin0.5 - 21PASS

Note: QC ranges are subject to annual updates by CLSI. Always consult the latest CLSI M100 document.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Wiegand, I., et al. (2008). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Expert Review of Medical Devices, 5(4), 489-503. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Lee, H., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(3), 319-325. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • CLSI. (n.d.). M23: Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • de Moraes, M. M., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • bioMérieux. (2025). Antimicrobial Susceptibility Testing. bioMérieux. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia. [Link]

  • Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Al Khatib, A., et al. (2025). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Future Drug Discovery. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]

  • Schuch, R., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Haukka, K., et al. (2002). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Journal of Clinical Microbiology. [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

Sources

Application Note & Protocols: Comprehensive Cytotoxicity Profiling of N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Cytotoxicity Assessment of N-(4-butylphenyl)-2-chloroacetamide

N-(4-butylphenyl)-2-chloroacetamide belongs to the chloroacetamide class of compounds. This chemical family is recognized for a spectrum of biological activities, stemming from the reactive chloroacetyl group which can act as an alkylating agent[1][2]. Related chloroacetamide derivatives have demonstrated activities ranging from herbicidal to antimicrobial, and some have been investigated as potential anticancer agents[3][4][5]. The mechanism of action for chloroacetamides often involves the induction of oxidative stress and subsequent apoptosis[3]. Given this background, rigorously evaluating the cytotoxic potential of novel derivatives like N-(4-butylphenyl)-2-chloroacetamide is a foundational step in drug discovery and toxicological safety assessment[6].

Cytotoxicity assays are essential in vitro tools used to determine the degree to which a substance induces cell damage or death[7]. A comprehensive assessment avoids reliance on a single endpoint. Therefore, this guide details a multi-assay strategy to profile the effects of N-(4-butylphenyl)-2-chloroacetamide. We will employ two distinct but complementary assays:

  • The MTT Assay: Measures mitochondrial metabolic activity, serving as a robust indicator of cell viability and proliferation[8][9].

  • The Lactate Dehydrogenase (LDH) Assay: Quantifies the loss of plasma membrane integrity by measuring the release of a cytosolic enzyme into the culture medium[10][11].

Employing these orthogonal assays provides a more complete picture of the compound's cellular impact, distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell death)[12].

Strategic Selection of Cell Lines

The choice of cell line is paramount for generating relevant data. The ideal strategy involves testing the compound on at least one cancer cell line and one non-cancerous, "normal" cell line. This dual approach allows for the preliminary assessment of a therapeutic window—the concentration range where the compound is toxic to cancer cells but not to normal cells.

  • Cancer Cell Line: PC3 (Human Prostate Adenocarcinoma)

    • Rationale: Phenylacetamide derivatives have shown potential as anticancer agents, with some activity observed against the PC3 prostate cancer cell line[5]. Using a relevant cancer line is crucial for efficacy screening.

  • Non-Cancerous Cell Line: L929 (Murine Fibroblast)

    • Rationale: The L929 cell line is an established standard for general cytotoxicity testing as outlined in ISO 10993-5 guidelines[13][14]. It provides a baseline for assessing the compound's toxicity to normal, non-transformed cells.

Principle of Methods & Experimental Overview

A successful cytotoxicity study relies on understanding the mechanism of each assay and executing a well-controlled experimental plan.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for assessing cell viability[8]. The underlying principle is the enzymatic conversion of the water-soluble, yellow MTT reagent into an insoluble, purple formazan product. This reduction is carried out by mitochondrial succinate dehydrogenases, which are only active in metabolically functional, living cells[15][16]. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

The Lactate Dehydrogenase (LDH) Assay

The LDH assay measures cytotoxicity by quantifying the loss of intracellular components. LDH is a stable cytosolic enzyme present in most cell types[10]. When the plasma membrane is compromised—a hallmark of late apoptosis or necrosis—LDH is released into the extracellular culture medium[7][11]. The assay quantifies this released LDH through a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically[11]. The amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

General Experimental Workflow

The overall process for evaluating N-(4-butylphenyl)-2-chloroacetamide involves several key stages, from initial cell culture to final data analysis. This workflow ensures reproducibility and the generation of reliable dose-response data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Performance cluster_analysis Phase 4: Data Analysis A Propagate & Harvest PC3 and L929 Cells B Count Cells & Assess Viability (Trypan Blue) A->B C Seed Cells into 96-Well Plates B->C E Add Compound & Controls to Respective Wells D Prepare Serial Dilutions of N-(4-butylphenyl)-2-chloroacetamide D->E F Incubate for 24-72 hours (37°C, 5% CO2) E->F G Perform MTT Assay (Add MTT, Incubate, Solubilize) F->G H Perform LDH Assay (Transfer Supernatant, Add Reagents) F->H I Measure Absorbance (Plate Reader) G->I H->I J Calculate % Viability (MTT) or % Cytotoxicity (LDH) I->J K Plot Dose-Response Curves & Determine IC50 Values J->K G cluster_LDH LDH Assay Principle DamagedCell Damaged Cell (Membrane Breach) LDH Released LDH (Lactate Dehydrogenase) DamagedCell->LDH releases Pyruvate Pyruvate + NADH LDH->Pyruvate catalyzes Lactate Lactate + NAD+ Lactate->LDH Diaphorase Diaphorase Pyruvate->Diaphorase Formazan Formazan (Red Color) Diaphorase->Formazan catalyzes Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Diaphorase

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-butylphenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our approach is grounded in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the purification process.

Understanding the Synthesis and Potential Impurities

N-(4-butylphenyl)-2-chloroacetamide is typically synthesized via the nucleophilic acyl substitution of 4-butylaniline with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.[1][2] While the reaction appears straightforward, several potential impurities can complicate the purification process.

Common Impurities Include:

  • Unreacted 4-butylaniline: A primary amine that is basic and more polar than the desired product.[3]

  • Unreacted Chloroacetyl Chloride (and its hydrolysis product, chloroacetic acid): Highly reactive and acidic.

  • Diacylated Product: Formation of N,N-bis(chloroacetyl)-4-butylaniline, although typically a minor impurity under controlled conditions.

  • Hydrolysis Product: N-(4-butylphenyl)-2-hydroxyacetamide, formed if the product is exposed to water, especially under basic conditions.[4]

  • Salts: Such as 4-butylanilinium hydrochloride or salts of the base used (e.g., triethylammonium chloride).

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of crude N-(4-butylphenyl)-2-chloroacetamide in a question-and-answer format.

FAQ 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

Answer: This is a common issue often caused by the presence of unreacted starting materials or solvent residues that act as an "impurity oil," preventing the desired product from forming a crystal lattice.

Troubleshooting Steps:

  • Aqueous Workup: First, ensure a thorough aqueous workup has been performed. Washing the crude reaction mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a dilute acid solution (e.g., 1M HCl) will remove the basic 4-butylaniline starting material by converting it into its water-soluble salt. Follow this with a wash using a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like chloroacetic acid. Finally, wash with brine to remove excess water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

  • Trituration/Pulping: If the product is still oily after the workup, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For N-aryl acetamides, a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can be effective. A method described for a similar compound involves "pulping" with a mixed solvent system like methyl tert-butyl ether and methanol (5:1 volume ratio).[5] This process allows the product to solidify while the impurities are washed away.

FAQ 2: After recrystallization, my yield is very low. How can I improve it?

Answer: Low yield from recrystallization typically points to two main issues: choosing a solvent with excessive solubility for your product or using too much solvent.

Causality and Protocol:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the pure compound at room temperature or below. For N-aryl-2-chloroacetamides, ethanol is a commonly cited and effective recrystallization solvent.[6][7]

  • Protocol for Optimal Recrystallization:

    • Place the crude solid in a flask.

    • Add a minimum amount of hot ethanol to just dissolve the solid completely. Adding too much solvent is a frequent cause of low recovery.

    • Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling (e.g., placing directly in an ice bath) can cause the product to crash out, trapping impurities.

    • After crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol. Washing with room temperature solvent will redissolve some of your product.[8]

FAQ 3: My final product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

Answer: Discoloration often arises from impurities in the starting 4-butylaniline, which can be susceptible to air oxidation, or from side reactions during the synthesis.

Solutions:

  • Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then proceed with the cooling and crystallization steps as usual.

  • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the most effective method for removing colored and other closely related impurities.[9]

Purification Strategy Decision Workflow

The choice between recrystallization and column chromatography depends on the purity of the crude product and the desired final purity.

Purification_Workflow Purification Strategy for N-(4-butylphenyl)-2-chloroacetamide Start Crude Product TLC Analyze by TLC Start->TLC Recrystallization Recrystallization TLC->Recrystallization One major spot, minor baseline impurities Column Column Chromatography TLC->Column Multiple spots close to product Rf Pure Pure Product Recrystallization->Pure Successful Impure Still Impure Recrystallization->Impure Fails Column->Pure Impure->Column

Caption: Decision workflow for selecting the appropriate purification technique.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Transfer the crude N-(4-butylphenyl)-2-chloroacetamide to an Erlenmeyer flask. Add a minimal volume of hot 95% ethanol while stirring or swirling until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[9]

Parameter Selection Table:

ParameterRecommended ChoiceRationale & Explanation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Hexanes:Ethyl Acetate GradientA gradient system (e.g., starting from 95:5 to 70:30 Hexanes:Ethyl Acetate) is highly effective. The non-polar butyl group and phenyl ring will have an affinity for the less polar mobile phase, while the amide and chloroacetamide moieties provide polarity for interaction with the silica. This allows for good separation from both less polar (e.g., diacylated byproduct) and more polar (e.g., unreacted aniline) impurities.[10]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry" sample is then loaded onto the column, which often results in better peak resolution compared to wet loading.
Detection UV (254 nm)The aromatic phenyl ring in the molecule makes it UV-active, allowing for easy monitoring of the fractions as they elute from the column.

Logical Relationship of Impurities and Purification

Impurity_Removal Logical Flow of Impurity Removal cluster_0 Aqueous Workup cluster_1 Crystallization / Chromatography AcidWash 1M HCl Wash BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Aniline 4-Butylaniline AcidWash->Aniline Removes Recrystal Recrystallization BaseWash->Recrystal Chroma Chromatography BaseWash->Chroma Acid Chloroacetic Acid / Salts BaseWash->Acid Removes SideProducts Side Products / Colored Impurities Recrystal->SideProducts Separates PureProduct Pure Product Recrystal->PureProduct Chroma->SideProducts Separates Chroma->PureProduct Crude Crude Product (Product + Impurities) Crude->AcidWash

Caption: Flowchart illustrating the removal of specific impurities at each purification stage.

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.
  • Tsopka, I. C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). ResearchGate. Available at: [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • US2321278A - Preparation of chloroacetamide. Google Patents.
  • PubChem. 4-Butylaniline. National Institutes of Health. Available at: [Link]

  • MDPI. (2021). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Available at: [Link]

  • Huang, H., et al. (2012). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

  • Ganjoo, R., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Available at: [Link]

  • Singh, P., et al. (2021). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Available at: [Link]

  • ACS Publications. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]

Sources

Addressing batch-to-batch variability of synthesized N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-butylphenyl)-2-chloroacetamide. This guide is designed for researchers, chemists, and process development professionals to address the common challenge of batch-to-batch variability. Ensuring consistency is paramount for reliable downstream applications and regulatory compliance. This document provides in-depth troubleshooting, validated analytical protocols, and answers to frequently asked questions to empower you to control your synthesis and achieve reproducible results.

Section 1: The Synthetic Pathway & Key Control Points

The synthesis of N-(4-butylphenyl)-2-chloroacetamide is typically achieved via the N-acylation of 4-butylaniline with 2-chloroacetyl chloride.[1][2] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly influence yield, purity, and ultimately, batch consistency. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-butylaniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride.[1]

The general reaction is as follows:

4-Butylaniline + 2-Chloroacetyl Chloride --(Base, Solvent)--> N-(4-butylphenyl)-2-chloroacetamide + Base·HCl

Success hinges on meticulous control over several Critical Process Parameters (CPPs):

  • Reagent Quality: Purity of 4-butylaniline and 2-chloroacetyl chloride is non-negotiable. Aniline derivatives are prone to oxidation, appearing as colored impurities that can carry through to the final product. 2-chloroacetyl chloride is highly reactive and susceptible to hydrolysis.

  • Stoichiometry: Precise molar ratios are crucial. An excess of the aniline can lead to purification challenges, while an excess of the highly reactive chloroacetyl chloride can promote side reactions.[3]

  • Temperature Control: The reaction is exothermic.[4] Uncontrolled temperature increases can lead to the formation of undesired byproducts, including di-acylated species or degradation products. Performing the addition of chloroacetyl chloride at low temperatures (e.g., 0-5 °C) is a standard control measure.[5]

  • Base Selection & Addition: A non-nucleophilic base (e.g., triethylamine, potassium carbonate, sodium bicarbonate) is required to scavenge the HCl byproduct.[6][7][8] The choice and addition rate of the base can impact reaction kinetics and the impurity profile.

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials. Common choices include dichloromethane (DCM), acetone, acetonitrile, or ethyl acetate.[1][2][6]

  • Work-up and Purification: The quenching, extraction, and crystallization/recrystallization steps are critical for removing unreacted starting materials, the HCl salt of the base, and any process-related impurities.[4]

Synthesis_Pathway cluster_reactants Reactants & Reagents cluster_process Reaction cluster_products Products & Byproducts cluster_impurities Potential Side Products R1 4-Butylaniline P1 Nucleophilic Acyl Substitution (0-25°C) R1->P1 Imp3 Oxidized Aniline Species R1->Imp3 O₂ R2 2-Chloroacetyl Chloride R2->P1 Imp2 Hydrolyzed Chloroacetyl (Chloroacetic Acid) R2->Imp2 H₂O R3 Base (e.g., Triethylamine) R3->P1 R4 Inert Solvent (e.g., DCM) R4->P1 Prod N-(4-butylphenyl)-2-chloroacetamide P1->Prod ByP1 Base·HCl Salt P1->ByP1 Imp1 Diacylated Aniline P1->Imp1 Excess R2 / High Temp

Caption: Synthetic pathway for N-(4-butylphenyl)-2-chloroacetamide.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis.

Q1: My final product has a persistent pink, brown, or yellow discoloration, even after recrystallization. What is the cause and how can I fix it?

A: This is a classic sign of impurities derived from the 4-butylaniline starting material.

  • Causality: Anilines are susceptible to air oxidation, forming highly colored polymeric impurities. This process is accelerated by light and trace metals. Even if the starting aniline appears only slightly colored, these impurities can become concentrated during work-up and crystallization.

  • Diagnostic Steps:

    • Check the Aniline: Before starting, inspect your 4-butylaniline. It should be a colorless to very pale yellow liquid. If it is dark, it is compromised.

    • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate of your crude and purified product alongside the 4-butylaniline starting material. Colored impurities often remain at the baseline or present as distinct, colored spots.

  • Solutions:

    • Purify the Aniline: If your 4-butylaniline is colored, purify it by vacuum distillation before use. Store the purified aniline under an inert atmosphere (Nitrogen or Argon) in an amber bottle and refrigerate.

    • Charcoal Treatment: During the recrystallization of the final product, you can add a small amount (e.g., 1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.

Q2: My reaction yield is consistently low (<75%). What are the most likely reasons?

A: Low yield can be attributed to several factors, from reagent quality to reaction conditions.

  • Causality & Solutions:

    • Hydrolysis of 2-Chloroacetyl Chloride: This is a primary culprit. 2-chloroacetyl chloride is highly moisture-sensitive. Any water in the solvent, on the glassware, or in the aniline or base will rapidly convert it to chloroacetic acid, which will not acylate the aniline.

      • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle 2-chloroacetyl chloride under an inert atmosphere.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction by TLC or HPLC until the 4-butylaniline spot is consumed. Ensure efficient stirring. Check that the stoichiometry is correct; a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is sometimes used to drive the reaction to completion.[2]

    • Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction or may not have fully precipitated from the crystallization solvent.

      • Solution: When extracting with an organic solvent, perform multiple extractions (e.g., 3x) with smaller volumes rather than one large extraction. When crystallizing, ensure the solution is thoroughly cooled (e.g., in an ice bath for >30 minutes) to maximize precipitation.

    • Incorrect Base Stoichiometry: Insufficient base will leave free HCl in the reaction, which protonates the aniline starting material, rendering it non-nucleophilic and stopping the reaction.[9]

      • Solution: Use at least 1.0 equivalent of the base. Often, a slight excess (e.g., 1.1-1.2 equivalents) is beneficial to ensure all HCl is neutralized.

Q3: HPLC analysis of my final product shows a consistent impurity peak. How can I identify and eliminate it?

A: The identity of the impurity depends on its retention time relative to the product.

  • Causality & Identification:

    • Early Eluting Peak (More Polar): This is often unreacted 4-butylaniline or chloroacetic acid (from hydrolysis of the acyl chloride).

      • Diagnosis: Spike a sample of your product with a small amount of 4-butylaniline and re-run the HPLC. If the peak area increases, you have confirmed its identity.

      • Solution: Improve the reaction completion by increasing reaction time or using a slight excess of chloroacetyl chloride. Improve the aqueous wash during work-up; washing with dilute acid (e.g., 1M HCl) will protonate and remove residual 4-butylaniline into the aqueous layer.

    • Late Eluting Peak (Less Polar): This could be a di-acylated product, N-(4-butylphenyl)-N-(chloroacetyl)-2-chloroacetamide. This occurs when the initially formed amide is acylated a second time.

      • Diagnosis: This impurity will have a higher molecular weight, which can be confirmed by LC-MS.[10]

      • Solution: This side reaction is favored by high temperatures and a large excess of chloroacetyl chloride. Maintain strict temperature control during the addition of the acylating agent (0-5 °C). Avoid using a large excess of chloroacetyl chloride.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallization?

A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For N-(4-butylphenyl)-2-chloroacetamide, common systems include ethanol/water mixtures or hexane/ethyl acetate mixtures.[4] An experimental approach is best: test small amounts of your crude product in various solvents to find the optimal one for your specific impurity profile.

Q: Can I use a different base, like sodium hydroxide?

A: While technically possible, strong nucleophilic bases like NaOH are not recommended. They can aggressively promote the hydrolysis of 2-chloroacetyl chloride and can also hydrolyze the desired amide product, especially if the temperature is not well-controlled. Milder, non-nucleophilic organic bases like triethylamine or inorganic bases like potassium or sodium carbonate are much safer and more effective choices.[5][6][7]

Q: How critical is the order of addition?

A: Very critical. The standard and most reliable method is to add the 2-chloroacetyl chloride dropwise to a cooled, stirring solution of the 4-butylaniline and the base.[5] This maintains a low concentration of the highly reactive acylating agent, which helps to control the exothermic reaction and minimize the formation of di-acylated byproducts.

Q: What are the essential analytical tests for batch release?

A: For reliable batch-to-batch consistency, a suite of tests is required:

  • HPLC: To determine purity and quantify impurities.[11][12]

  • ¹H NMR: To confirm the chemical structure and identify any structural isomers or major impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Broad ranges suggest the presence of impurities.

  • FTIR: To confirm the presence of key functional groups (N-H stretch, C=O stretch).

Section 4: Standardized Analytical Protocols

Protocol 1: HPLC-UV Purity Assessment

This protocol provides a general method for assessing the purity of N-(4-butylphenyl)-2-chloroacetamide.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
UV Detection 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile

Self-Validation: The method should be validated by running a blank (acetonitrile), the sample, and a spiked sample (with 4-butylaniline) to confirm peak identity and resolution.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the identity of the synthesized product and check for major impurities.

  • Sample Preparation: Dissolve ~10-15 mg of the dried product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • Expected Chemical Shifts (in CDCl₃, approximate):

      • δ 8.0-8.5 ppm: (singlet, 1H) - Amide N-H

      • δ 7.4-7.6 ppm: (doublet, 2H) - Aromatic CH adjacent to NH

      • δ 7.1-7.3 ppm: (doublet, 2H) - Aromatic CH adjacent to butyl group

      • δ 4.2-4.3 ppm: (singlet, 2H) - CH ₂Cl

      • δ 2.5-2.7 ppm: (triplet, 2H) - Benzylic CH ₂ of butyl group

      • δ 1.5-1.7 ppm: (multiplet, 2H) - CH ₂ of butyl group

      • δ 1.3-1.5 ppm: (multiplet, 2H) - CH ₂ of butyl group

      • δ 0.9-1.0 ppm: (triplet, 3H) - CH ₃ of butyl group

    • Impurity Check: Look for residual peaks from starting materials or solvents. The absence of a broad singlet around δ 3.5-4.5 ppm (aniline N-H₂) is a good sign of reaction completion.

Section 5: Troubleshooting Workflow

When a batch fails to meet specification, a logical workflow is essential to diagnose the root cause efficiently.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_diagnosis Diagnosis Path cluster_cause Root Cause Identification cluster_solution Corrective Actions Start Batch Fails QC (e.g., Low Purity, Off-Color) A1 Review HPLC & NMR Data Start->A1 A2 Visual Inspection (Color) Start->A2 D3 Low Yield? Start->D3 D2 Known Impurity in HPLC? A1->D2 D1 Off-Color? A2->D1 D1->D2 No C1 Oxidized Aniline Starting Material D1->C1 Yes D2->D3 No C2 Incomplete Reaction or Poor Work-up D2->C2 Starting Material Present C3 Side Reaction (e.g., Diacylation) D2->C3 Byproduct Present C4 Reagent Hydrolysis or Product Loss D3->C4 Yes S1 Purify Aniline (Distill) Add Charcoal Treatment C1->S1 S2 Optimize Reaction Time Improve Acid/Base Wash C2->S2 S3 Improve Temp. Control Adjust Stoichiometry C3->S3 S4 Use Anhydrous Reagents Optimize Crystallization C4->S4

Caption: Decision tree for troubleshooting batch failures.

References

  • Tsopka, I-C., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules. Available at: [Link]

  • DeSimone, R.W. (1952). Preparation of chloroacetamide. U.S. Patent 2,607,803.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Gurbanov, A.V., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4). Available at: [Link]

  • Stanković, N., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 338-348. Available at: [Link]

  • He, Y. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Chinese Patent CN111004141A.
  • SIELC Technologies. (n.d.). Separation of N-(4-(2-Chloroethoxy)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

  • Reddy, T. J., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Synthetic Communications, 48(24), 3133-3142. Available at: [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • Patel, R. B., et al. (2014). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. ResearchGate. Available at: [Link]

  • Trent Selby. (2021). acetylation aniline [Video]. YouTube. Available at: [Link]

  • Reddy, T. J., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

  • Patel, K. D., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Journals. Available at: [Link]

  • Pearson Education. (n.d.). Acylation of Aniline. Retrieved January 24, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved January 24, 2026, from [Link]

  • Howei Pharm. (n.d.). N-(4-Butylphenyl)-2-chloroacetamide. Retrieved January 24, 2026, from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]

  • Stoddard Tutoring. (2020). Tylenol - Acylation and De-acylation of Anilines [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved January 24, 2026, from [Link]

  • Kumar, D., et al. (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 15(1), 1-16. Available at: [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Available at: [Link]

  • ScienceMadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(4-butylphenyl)-2-chloroacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a hit compound from initial screening to a viable lead is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This is particularly true for compounds designed to form covalent bonds with their biological targets, as their reactivity can lead to a broad and sometimes unforeseen cross-reactivity profile.

This guide provides an in-depth technical framework for the cross-reactivity profiling of N-(4-butylphenyl)-2-chloroacetamide, a representative member of the chloroacetamide class of covalent modifiers. While specific biological data for this particular compound is not extensively available in public literature, its chemical structure provides a strong foundation for predicting its mechanism of action and for designing a comprehensive profiling strategy. We will use it as a central case study to explore both experimental and computational methodologies for assessing target engagement and selectivity. Furthermore, we will compare it with a curated set of structurally related analogs to illuminate the impact of chemical modifications on biological activity and cross-reactivity.

The Chloroacetamide Warhead: A Double-Edged Sword

N-(4-butylphenyl)-2-chloroacetamide belongs to a class of compounds that possess a chloroacetamide moiety, a well-established electrophilic "warhead" in the design of covalent inhibitors.[1] This functional group is known to react with nucleophilic amino acid residues on proteins, most notably cysteine, through an SN2 mechanism.[2] The formation of an irreversible covalent bond can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[3]

However, the inherent reactivity of the chloroacetamide group also presents a significant liability: the potential for indiscriminate reactions with numerous off-target proteins, leading to toxicity.[3] Therefore, a thorough cross-reactivity profiling is not just a supplementary step but a cornerstone of the lead optimization process for any compound containing this warhead.

Comparative Analysis: The Influence of the N-Aryl Substituent

To understand how subtle structural changes can influence the biological activity and, by extension, the cross-reactivity of chloroacetamides, we will consider a series of N-aryl analogs of our lead compound. The selection of these comparators is guided by a study that synthesized and evaluated a library of N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties.[4] This provides a valuable, albeit limited, dataset for our comparative analysis.

Compound IDCompound NameN-Aryl SubstituentKey Physicochemical Properties (Predicted/Reported)Reported Antimicrobial Activity (MIC, µg/mL)[4]
1 N-(4-butylphenyl)-2-chloroacetamide 4-butylHigh Lipophilicity (XlogP ~3.9)Not Reported
2 N-phenyl chloroacetamideUnsubstitutedModerate LipophilicityS. aureus: >500, E. coli: >500
3 N-(4-methylphenyl) chloroacetamide4-methylIncreased LipophilicityS. aureus: 250, E. coli: >500
4 N-(4-chlorophenyl) chloroacetamide4-chloroHigh Lipophilicity, Electron-withdrawingS. aureus: 125, E. coli: 500
5 N-(4-bromophenyl) chloroacetamide4-bromoHighest Lipophilicity in seriesS. aureus: 125, E. coli: 500
6 N-(4-hydroxyphenyl) chloroacetamide4-hydroxyReduced Lipophilicity, H-bond donorS. aureus: 250, E. coli: >500

This table presents a comparative overview of N-(4-butylphenyl)-2-chloroacetamide and its selected analogs. The data on antimicrobial activity is sourced from a study on N-(substituted phenyl)-2-chloroacetamides.[4] Physicochemical properties for the topic compound are predicted.

The data suggests that increasing the lipophilicity of the N-aryl substituent, as seen with the halogenated analogs (compounds 4 and 5), correlates with increased antimicrobial activity, particularly against Gram-positive bacteria.[4] This highlights a critical principle: the non-covalent interactions of the aryl "scaffold" are crucial for directing the chloroacetamide "warhead" to its target and influencing its overall biological effect. The butyl group in our lead compound (1) would be expected to confer high lipophilicity, potentially leading to significant membrane permeability and, consequently, a broad range of intracellular interactions.

A Strategic Workflow for Cross-Reactivity Profiling

A robust cross-reactivity profiling strategy should be multi-faceted, integrating both computational and experimental approaches to build a comprehensive picture of a compound's selectivity.

Cross_Reactivity_Workflow cluster_computational Computational Profiling (In Silico) cluster_experimental Experimental Validation (In Vitro & Cellular) comp_start Start with Compound Structure (N-(4-butylphenyl)-2-chloroacetamide) covalent_docking Covalent Docking Screen (Identify potential targets with reactive cysteines) comp_start->covalent_docking target_prediction Target Prediction Algorithms (Based on structural similarity to known ligands) comp_start->target_prediction off_target_db Off-Target Database Mining (Search for known liabilities of the scaffold) comp_start->off_target_db comp_end Prioritized List of Potential Off-Targets covalent_docking->comp_end target_prediction->comp_end off_target_db->comp_end biochemical_assays Biochemical Assays (Validate predicted on-target and off-target interactions) comp_end->biochemical_assays Guide experimental design exp_start Synthesize Compound & Analogs exp_start->biochemical_assays proteomic_profiling Chemoproteomic Profiling (e.g., ABPP, identify all covalently modified proteins) exp_start->proteomic_profiling cellular_assays Cellular Thermal Shift Assay (CETSA) (Assess target engagement in a cellular context) exp_start->cellular_assays exp_end Confirmed Off-Target Profile & SAR biochemical_assays->exp_end proteomic_profiling->exp_end cellular_assays->exp_end

Figure 1. A strategic workflow for the comprehensive cross-reactivity profiling of a covalent modifier.

PART 1: Computational Profiling (In Silico)

The initial phase of cross-reactivity assessment should leverage computational tools to predict potential off-targets, thereby guiding more focused and efficient experimental validation.

1.1 Covalent Docking Screens:

Unlike traditional docking, covalent docking algorithms model the formation of a covalent bond between the ligand and a specific residue on the protein.[5]

  • Methodology:

    • Curate a Target Library: Assemble a library of protein structures (from PDB) that contain reactive cysteine residues in potential binding pockets.

    • Define the Reaction: Specify the reaction mechanism between the chloroacetamide warhead and the cysteine thiol.

    • Perform Docking: Utilize covalent docking software (e.g., Cov_DOX, AutoDock Covalent) to screen N-(4-butylphenyl)-2-chloroacetamide against the target library.[5]

    • Score and Rank: Rank the potential targets based on docking scores, which estimate the binding affinity of the non-covalent complex and the favorability of the covalent reaction.

  • Rationale: This approach can identify proteins that have a binding pocket complementary to the compound's scaffold and a spatially accessible cysteine, making them plausible off-targets.

1.2 Target Prediction Based on Structural Similarity:

Algorithms that predict protein targets based on the similarity of a query molecule to known ligands in bioactivity databases can provide valuable insights.

  • Methodology:

    • Select Tools: Use web-based servers or software that employ 2D or 3D similarity searches (e.g., SwissTargetPrediction, PharmMapper).

    • Input Structure: Submit the structure of N-(4-butylphenyl)-2-chloroacetamide.

    • Analyze Results: The output will be a ranked list of potential protein targets based on the principle that structurally similar molecules often bind to similar proteins.

  • Rationale: This method can uncover potential off-targets that may not have a reactive cysteine but could still be modulated by the compound through non-covalent interactions or interactions with other nucleophilic residues.

PART 2: Experimental Validation

Computational predictions must be substantiated with rigorous experimental data. A multi-tiered approach, from biochemical assays to global proteomic profiling, is essential.

2.1 Biochemical Assays for Predicted Targets:

For the highest-ranking predicted off-targets from the in silico screens, direct biochemical validation is the next logical step.

  • Protocol: Generic Enzyme Inhibition Assay

    • Reagents: Purified recombinant target protein, substrate for the enzyme, N-(4-butylphenyl)-2-chloroacetamide, and a suitable buffer.

    • Incubation: Pre-incubate the enzyme with varying concentrations of the compound for different durations to assess time-dependent inhibition, a hallmark of covalent modification.

    • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

    • Detection: Monitor the reaction progress using a suitable detection method (e.g., fluorescence, absorbance).

    • Data Analysis: Calculate IC50 values and kinetic parameters of inactivation (kinact/KI) to quantify the compound's potency against the off-target.

  • Self-Validation: Include a non-reactive analog (e.g., the corresponding acetamide without the chloro group) as a negative control. The absence of time-dependent inhibition with the non-reactive analog confirms that the effect is due to the covalent warhead.

2.2 Chemoproteomic Profiling for Unbiased Off-Target Discovery:

To identify the full spectrum of covalently modified proteins in a complex biological system, chemoproteomic approaches are indispensable. Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.[6]

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling (ABPP) start Treat Cells/Lysate with N-(4-butylphenyl)-2-chloroacetamide probe Add Broad-Spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) start->probe click_chem Click Chemistry: Attach Reporter Tag (e.g., Biotin-azide) probe->click_chem enrich Streptavidin Enrichment of Labeled Proteins click_chem->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms analysis Quantitative Proteomic Analysis (Identify proteins with reduced probe labeling) ms->analysis

Figure 2. A simplified workflow for competitive Activity-Based Protein Profiling (ABPP).

  • Protocol: Competitive ABPP

    • Sample Preparation: Treat cultured cells or cell lysates with a vehicle control or varying concentrations of N-(4-butylphenyl)-2-chloroacetamide.

    • Probe Labeling: Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteine residues that have not been modified by the test compound.

    • Click Chemistry: Lyse the cells (if treated whole) and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a reporter tag (e.g., biotin-azide) to the probe.

    • Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.

    • Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Proteins that are true targets of N-(4-butylphenyl)-2-chloroacetamide will show a dose-dependent decrease in labeling by the broad-spectrum probe, as their reactive cysteines will be occupied by the test compound. This provides an unbiased, proteome-wide map of covalent interactions.[6]

2.3 Cellular Target Engagement Assays:

Confirming that a compound engages its target in a live-cell context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7]

  • Methodology:

    • Treatment: Treat intact cells with the compound.

    • Heating: Heat aliquots of the treated cells to a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of a specific target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. Therefore, a higher concentration of the target protein will remain soluble at elevated temperatures in the presence of a binding compound. This method can validate both covalent and non-covalent target engagement in a physiological setting.[7]

Alternative Covalent Warheads and Scaffolds

Should the cross-reactivity profile of N-(4-butylphenyl)-2-chloroacetamide prove to be unfavorable, several strategies can be employed for optimization. One approach is to modify the electrophilic warhead to modulate its reactivity.

Warhead ClassReactivity ProfileExample
Chloroacetamides High reactivity, irreversibleN-(4-butylphenyl)-2-chloroacetamide
AcrylamidesModerate reactivity, irreversibleIbrutinib (BTK inhibitor)[2]
Vinyl SulfonesModerate reactivity, irreversible
ChlorofluoroacetamidesTunable reactivity, potentially reversibleYH-6 (SARS-CoV-2 3CLpro inhibitor)[1]
2-ChloropropionamidesLower reactivity than chloroacetamidesS-CW3554 (PDIA1 inhibitor)[1]

Another strategy is to modify the non-covalent "scaffold" (the N-aryl portion) to improve its selectivity for the intended target, thereby reducing the likelihood of the reactive warhead engaging off-targets.

Conclusion

N-(4-butylphenyl)-2-chloroacetamide, with its reactive chloroacetamide warhead, serves as an excellent model for illustrating the critical importance of comprehensive cross-reactivity profiling in covalent drug discovery. While this specific molecule may not have a well-defined biological target in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its evaluation and for the broader class of covalent inhibitors. By integrating predictive computational methods with rigorous experimental validation, researchers can gain a deep understanding of a compound's selectivity, enabling the rational design of safer and more effective covalent therapeutics. The path from a reactive hit to a refined clinical candidate is paved with a thorough understanding of its on- and off-target interactions.

References

  • Singh, J., et al. (2021). Recent Advances in Covalent Drug Discovery. Molecules, 26(16), 4703. [Link]

  • Foley, C. A., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(9), 1667-1676. [Link]

  • Stojković, M. A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 295-306. [Link]

  • Ismail, H. S., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1729-1740. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Shishik, M. A., et al. (2026). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

  • Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central. [Link]

  • The Animated Chemist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. [Link]

  • Tuley, A., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(11), 3334. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Dong, X., et al. (2022). Cov_DOX: A Method for Structure Prediction of Covalent Protein-Ligand Bindings. Journal of Medicinal Chemistry, 65(8), 6193-6205. [Link]

  • Howei Pharm. CAS 1527-62-4 C12H16ClNO N-(4-Butylphenyl)-2-chloroacetamide. [Link]

  • Kumar, A., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

  • van der Wijk, T., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(3), 1013. [Link]

Sources

A Technical Guide to the Synthesis and Bioactivity of N-(4-butylphenyl)-2-chloroacetamide: A Reproducibility Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of early-stage drug discovery, the reproducibility of both the synthesis of a compound and its purported biological activity is paramount. This guide offers an in-depth technical analysis of N-(4-butylphenyl)-2-chloroacetamide, a compound belonging to the chloroacetamide class known for a diverse range of biological activities. As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a critical examination of the factors influencing the reproducibility of its synthesis and a framework for evaluating its potential bioactivity in the absence of comprehensive published data.

Introduction to N-(4-butylphenyl)-2-chloroacetamide

N-(4-butylphenyl)-2-chloroacetamide is a derivative of 4-butylaniline and chloroacetic acid. The chloroacetamide scaffold is a common feature in molecules with antimicrobial, anti-inflammatory, analgesic, and cytotoxic properties.[1][2] The presence of the 4-butylphenyl group can influence the lipophilicity of the molecule, which in turn may affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3]

A critical challenge in the evaluation of this and similar compounds is the frequent lack of detailed, publicly available data, making it difficult for researchers to independently verify and build upon previous findings. This guide aims to address this gap by providing a comprehensive resource for the synthesis and potential biological evaluation of N-(4-butylphenyl)-2-chloroacetamide, with a strong emphasis on reproducibility.

I. Synthesis of N-(4-butylphenyl)-2-chloroacetamide: A Comparative Analysis of Methodologies

The synthesis of N-aryl-2-chloroacetamides is generally achieved through the N-acylation of an aniline derivative with a chloroacetylating agent. While a specific, detailed protocol for N-(4-butylphenyl)-2-chloroacetamide is not extensively documented in peer-reviewed literature, a reliable and reproducible procedure can be constructed from established methods for analogous compounds.[1][4]

Fundamental Reaction

The core of the synthesis is the nucleophilic attack of the amino group of 4-butylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Butylaniline 4-Butylaniline Target_Compound N-(4-butylphenyl)-2-chloroacetamide 4-Butylaniline->Target_Compound Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target_Compound Base Base (e.g., Triethylamine, Na2CO3) Byproduct HCl Base->Byproduct Neutralization Solvent Solvent (e.g., DCM, Toluene)

Figure 1: General synthetic scheme for N-(4-butylphenyl)-2-chloroacetamide.

Comparative Synthesis Protocols

Below is a comparison of two common protocols adapted from the literature for the synthesis of similar N-aryl-2-chloroacetamides.

ParameterProtocol 1: Amine in Organic SolventProtocol 2: Aqueous Phase Reaction
Starting Materials 4-Butylaniline, Chloroacetyl chloride4-Butylaniline, Chloroacetyl chloride
Base Triethylamine (Et3N)Sodium carbonate (Na2CO3)
Solvent Dichloromethane (DCM)Water
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2-4 hours1-3 hours
Work-up Aqueous wash, extraction, dryingFiltration
Purification Recrystallization or column chromatographyRecrystallization
Reported Yields (for similar compounds) 80-95%[1]90-97%
Advantages Good solubility of reactants, well-controlled reaction.Greener solvent, simpler work-up.
Disadvantages Use of halogenated solvent.Potential for hydrolysis of chloroacetyl chloride.
Factors Influencing Reproducibility of Synthesis

Achieving consistent yields and purity of N-(4-butylphenyl)-2-chloroacetamide depends on several critical factors:

  • Purity of Starting Materials: The purity of 4-butylaniline and chloroacetyl chloride is crucial. Impurities in the aniline can lead to side products, while aged chloroacetyl chloride may contain hydrochloric acid, which can protonate the aniline, rendering it non-nucleophilic.

  • Rate of Addition: Chloroacetyl chloride is highly reactive. Slow, dropwise addition at a low temperature (0 °C) is recommended to control the exothermicity of the reaction and prevent the formation of side products.

  • Stoichiometry of the Base: At least one equivalent of base is necessary to neutralize the HCl produced. Using a slight excess can ensure the reaction goes to completion.

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane is a common choice due to its solvent properties and ease of removal.

  • Work-up and Purification: The method of purification will significantly impact the final purity. Recrystallization is often sufficient, but for higher purity, column chromatography may be necessary. The choice of recrystallization solvent is critical for obtaining a good recovery of the purified product.

Detailed Experimental Protocol (Optimized for Reproducibility)

This protocol is a synthesis of best practices from the literature, designed to be self-validating and reproducible.

Materials:

  • 4-Butylaniline (98%+)

  • Chloroacetyl chloride (98%+)

  • Triethylamine (99%+, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-butylaniline (1.0 eq) and anhydrous dichloromethane (10 mL per gram of aniline). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield N-(4-butylphenyl)-2-chloroacetamide as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

II. Bioactivity of N-(4-butylphenyl)-2-chloroacetamide: A Framework for Reproducible Evaluation

A comprehensive search of the scientific literature did not yield specific published bioactivity data for N-(4-butylphenyl)-2-chloroacetamide (CAS 1527-62-4). However, based on the known activities of structurally similar N-substituted-2-chloroacetamides, it is reasonable to hypothesize that this compound may possess antimicrobial and anti-inflammatory properties.[3][4]

This section provides a guide for the reproducible evaluation of these potential bioactivities.

Hypothetical Bioactivity Profile and Comparative Compounds

The following table presents a hypothetical bioactivity profile for N-(4-butylphenyl)-2-chloroacetamide, with data ranges extrapolated from published results for similar compounds.

Bioactivity AssayTest Organism/SystemExpected OutcomeReference Compound(s)Reported Activity of Reference(s)
Antimicrobial Staphylococcus aureus (Gram-positive)Inhibition of bacterial growthN-(4-chlorophenyl)-2-chloroacetamideMIC: 62.5 µg/mL[3]
Antimicrobial Escherichia coli (Gram-negative)Inhibition of bacterial growthN-(4-fluorophenyl)-2-chloroacetamideMIC: 250 µg/mL[3]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesReduction of nitric oxide (NO) production4-tert-butylphenyl salicylateDose-dependent reduction of iNOS and COX-2 expression[4]
Cytotoxicity Human fibroblast cell line (e.g., L929)Determination of cell viability (IC50)2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideLow toxicity, >80% cell viability at tested concentrations[1]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.

Reproducibility in Bioactivity Assays

The reproducibility of in vitro bioactivity data is contingent upon meticulous experimental design and execution. Key factors include:

  • Cell Line/Bacterial Strain Authentication: Use of authenticated and low-passage-number cell lines or well-characterized bacterial strains is critical.

  • Reagent Consistency: Variations in media, sera, and other reagents can significantly impact results.

  • Standardized Protocols: Adherence to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, is essential.

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for data validation.

Detailed Experimental Protocols for Bioactivity Assessment

This protocol is based on CLSI guidelines for determining the MIC of a compound against bacterial strains.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare stock solution of N-(4-butylphenyl)-2-chloroacetamide in DMSO Serial_Dilution Perform 2-fold serial dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Bacterial_Culture Grow bacterial culture to log phase Inoculate Inoculate each well with a standardized bacterial suspension Bacterial_Culture->Inoculate Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Controls Include positive (no compound) and negative (no bacteria) controls Controls->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection OD_Measurement Measure optical density (OD) at 600 nm Visual_Inspection->OD_Measurement Determine_MIC Determine MIC as the lowest concentration with no visible growth OD_Measurement->Determine_MIC

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This protocol outlines a common in vitro assay to assess the anti-inflammatory potential of a compound.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation2 Incubation cluster_griess_assay Griess Assay cluster_analysis2 Data Analysis Seed_Cells Seed RAW 264.7 macrophages in a 96-well plate Incubate_Overnight Incubate overnight to allow cell adherence Seed_Cells->Incubate_Overnight Pre-treat Pre-treat cells with various concentrations of the compound Incubate_Overnight->Pre-treat Stimulate Stimulate with Lipopolysaccharide (LPS) Pre-treat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect cell culture supernatant Incubate_24h->Collect_Supernatant Add_Griess_Reagent Add Griess reagent to the supernatant Collect_Supernatant->Add_Griess_Reagent Measure_Absorbance Measure absorbance at 540 nm Add_Griess_Reagent->Measure_Absorbance Calculate_NO Calculate nitrite concentration from a standard curve Measure_Absorbance->Calculate_NO Determine_Inhibition Determine the percentage of NO inhibition Calculate_NO->Determine_Inhibition

Figure 3: Workflow for the in vitro anti-inflammatory nitric oxide assay.

Conclusion

This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of N-(4-butylphenyl)-2-chloroacetamide. While specific bioactivity data for this compound remains to be published, the methodologies and comparative data presented herein offer a solid foundation for researchers to conduct their own investigations in a manner that prioritizes scientific rigor and reproducibility. By carefully controlling the variables in both the chemical synthesis and the biological assays, the scientific community can build a reliable and verifiable body of knowledge on this and other promising compounds.

References

  • da Silva, A. C. M., et al. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 26(11), 3193. Available from: [Link]

  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. Available from: [Link]

  • Kim, J. E., et al. (2016). Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. Archives of Pharmacal Research, 39(2), 235-244. Available from: [Link]

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.
  • Yang, Y., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 45(9), 4300-4306.
  • Al-Khatib, A., et al. (2025). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Journal of Drug Delivery Science and Technology, 105123.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • Smole-Možina, S., et al. (2011). Reproducibility of antimicrobial test methods. Journal of Applied Microbiology, 111(1), 1-10.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Vladimirova, S., & Bijev, A. (2021). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 14(11), 1152.
  • Choi, Y. H., et al. (2014). Anti-inflammatory potential of newly synthesized 4-[(butylsulfinyl)methyl]-1,2-benzenediol in lipopolysaccharide-stimulated BV2 microglia. Molecules, 19(10), 16609-16625.
  • Sharma, P. C., et al. (2017). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry, 2017, 8567438.

Sources

A Senior Application Scientist's Guide to the Independent Verification of N-(4-butylphenyl)-2-chloroacetamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the physicochemical and potential biological properties of N-(4-butylphenyl)-2-chloroacetamide. Given the limited specific literature on this compound, this document outlines a systematic approach to its characterization, drawing parallels with established methodologies for structurally related N-substituted chloroacetamides. We will explore the necessary experimental workflows, comparative analyses with relevant alternatives, and the interpretation of resulting data.

Introduction and Rationale for Verification

N-(4-butylphenyl)-2-chloroacetamide (CAS 1527-62-4) is a member of the N-substituted phenyl-2-chloroacetamide family.[1] This class of compounds is recognized for its versatile role as intermediates in organic synthesis and for a range of potential biological activities, including antimicrobial and herbicidal properties.[2][3][4] The core structure consists of a 4-butylaniline moiety acylated with a chloroacetyl group. The presence of the reactive chloroacetamide functional group suggests potential for further chemical modification and possible alkylating activity, a common mechanism for certain bioactive molecules.[5]

Independent verification of a compound's properties is a cornerstone of scientific integrity. It ensures reproducibility, validates initial findings, and provides a robust foundation for further research and development. This guide will detail the essential steps to confirm the identity, purity, and key characteristics of N-(4-butylphenyl)-2-chloroacetamide.

Comparative Framework: Potential Alternatives and Structural Analogs

To provide context for the experimental results, it is crucial to compare the properties of N-(4-butylphenyl)-2-chloroacetamide with those of relevant alternative compounds. The choice of comparators will depend on the intended application.

  • For Antimicrobial Research: A relevant comparator would be N-(4-chlorophenyl)-2-chloroacetamide . This compound has been studied for its antimicrobial activity, and its halogenated phenyl ring provides a point of comparison for the effect of the butyl group on biological activity.[3][6]

  • For Herbicidal Research: Chloroacetamide herbicides are widely used in agriculture.[4] While specific commercial herbicides have more complex structures, the fundamental chloroacetamide moiety is a key feature.

  • For Synthetic Chemistry: The reactivity of N-(4-butylphenyl)-2-chloroacetamide as a synthetic intermediate can be compared to simpler analogs like 2-chloro-N-phenylacetamide to understand the influence of the butyl substituent on reaction kinetics and yields.

Experimental Verification Workflow

The following sections outline a logical flow of experiments to thoroughly characterize N-(4-butylphenyl)-2-chloroacetamide.

Synthesis and Purification

The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of the corresponding aniline with chloroacetyl chloride.[5][7][8]

Proposed Synthesis Protocol for N-(4-butylphenyl)-2-chloroacetamide:

  • In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve 4-butylaniline (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure N-(4-butylphenyl)-2-chloroacetamide.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve 4-butylaniline and K2CO3 in DCM s2 Cool in ice bath s1->s2 s3 Add chloroacetyl chloride dropwise s2->s3 s4 Stir at room temperature s3->s4 w1 Quench with water s4->w1 w2 Separate organic layer w1->w2 w3 Wash with HCl, NaHCO3, brine w2->w3 w4 Dry over Na2SO4 w3->w4 w5 Evaporate solvent w4->w5 p1 Recrystallization w5->p1 p2 Pure N-(4-butylphenyl)- 2-chloroacetamide p1->p2

Caption: Workflow for the synthesis and purification of N-(4-butylphenyl)-2-chloroacetamide.

Physicochemical Characterization

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.[9]

Table 1: Analytical Methods for Structural Elucidation and Purity Assessment

Technique Purpose Expected Observations for N-(4-butylphenyl)-2-chloroacetamide
¹H NMR Structural confirmation and puritySignals corresponding to the butyl chain protons, aromatic protons, the methylene protons adjacent to the chlorine, and the amide proton. Integration should match the number of protons in each environment.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the chlorine atom.
FTIR Functional group identificationCharacteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight (225.72 g/mol ).[10]
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.
HPLC Purity determinationA single major peak in the chromatogram.
Investigation of Potential Biological Properties

Based on the activities of related compounds, a preliminary investigation into the antimicrobial properties of N-(4-butylphenyl)-2-chloroacetamide is a logical starting point.[1][3]

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution):

  • Prepare a stock solution of N-(4-butylphenyl)-2-chloroacetamide in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium.

  • Inoculate the wells with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (yeast)).

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for each microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Diagram of the Antimicrobial Testing Workflow:

a1 Prepare stock solution of N-(4-butylphenyl)-2-chloroacetamide a2 Perform serial dilutions in 96-well plate a1->a2 a3 Inoculate with microbial suspension a2->a3 a4 Incubate plates a3->a4 a5 Determine Minimum Inhibitory Concentration (MIC) a4->a5

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Interpretation and Comparative Analysis

The experimental data should be meticulously analyzed and compared with the properties of the chosen alternative compounds.

Table 2: Hypothetical Comparative Data

Property N-(4-butylphenyl)-2-chloroacetamide N-(4-chlorophenyl)-2-chloroacetamide Analysis
Molecular Weight 225.72 g/mol 204.05 g/mol The butyl group significantly increases the molecular weight.
Predicted LogP ~4.0~2.5The butyl group is expected to increase lipophilicity, which may enhance membrane permeability.[3]
MIC vs. S. aureus (Experimental Value)(Literature/Experimental Value)A lower MIC for the butyl-substituted compound could suggest that increased lipophilicity enhances activity against Gram-positive bacteria.
MIC vs. E. coli (Experimental Value)(Literature/Experimental Value)Comparison will indicate the influence of the substituent on activity against Gram-negative bacteria, which have an outer membrane that can be a barrier to lipophilic compounds.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of the properties of N-(4-butylphenyl)-2-chloroacetamide. By following the outlined synthetic, analytical, and biological testing protocols, researchers can generate reliable data to confirm its identity, purity, and potential bioactivity.

Future work should focus on expanding the biological screening to include a wider range of microorganisms, cell lines (to assess cytotoxicity), and potentially herbicidal activity assays. Quantitative Structure-Activity Relationship (QSAR) studies, comparing a series of N-substituted phenyl-2-chloroacetamides, could further elucidate the impact of different substituents on their biological profiles.[1][11]

References

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • Howei Pharm. N-(4-Butylphenyl)-2-chloroacetamide. [Link]

  • ResearchGate. (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]

  • Journal of the Serbian Chemical Society. N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... [Link]

  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Taylor & Francis Online. Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • Google Patents.
  • ResearchGate. (PDF) N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • ResearchGate. Chromatographic descriptors in QSAR examination of the N, N -disubstituted chloroacetamides' bioactivity | Request PDF. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • VNU University of Science. synthesis and antioxidant activity of some chalcones containing n-arylacetamide group. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-(4-butylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling N-(4-butylphenyl)-2-chloroacetamide, a compound requiring rigorous protective measures. As there is limited specific safety data for this exact molecule, this document synthesizes information from the closely related and well-documented analog, 2-chloroacetamide. The structural similarities suggest a comparable hazard profile, mandating a cautious and thorough approach to personal protection. The core principle of this guide is that proactive, informed safety measures are integral to successful research.

Hazard Identification and Risk Assessment

Understanding the specific threats posed by a chemical is the foundation of safe handling. Based on data for analogous chloroacetamide compounds, N-(4-butylphenyl)-2-chloroacetamide should be treated as a substance with significant health risks.[1][2][3]

Table 1: GHS Hazard Classification for Analog 2-Chloroacetamide

Hazard ClassCategoryHazard StatementPractical Implication for Researchers
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][3]Accidental ingestion of even small amounts can cause severe illness or be fatal. All pathways for ingestion must be eliminated.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2][3][4]Initial contact may not show a reaction, but subsequent exposures can lead to severe dermatitis. Skin contact must be meticulously avoided.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1][3]This long-term hazard necessitates stringent controls to prevent any exposure, especially for personnel of reproductive age.
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life[1]Improper disposal can harm the environment. All waste must be treated as hazardous.

The physical form of this compound is typically a solid powder, meaning the primary route of inadvertent exposure is through the inhalation of dust or direct contact with skin and mucous membranes.[3][5][6]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and a chemical hazard. However, it should always be used in conjunction with more fundamental safety measures.

  • Engineering Controls : These are designed to remove the hazard at the source. For N-(4-butylphenyl)-2-chloroacetamide, handling is mandatory inside a certified chemical fume hood to control dust and vapors.[3][6] The laboratory must be equipped with an accessible eyewash station and a safety shower.[7]

  • Administrative Controls : These are the procedures that reinforce safety. This includes comprehensive training on this specific protocol, restricting access to authorized personnel, and enforcing strict hygiene measures. Always wash hands and forearms thoroughly after handling the substance, even when gloves have been worn.[2][3] Do not eat, drink, or smoke in the laboratory.[1][2][3]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to provide comprehensive protection.

Table 2: Required PPE for Handling N-(4-butylphenyl)-2-chloroacetamide

Body AreaRequired PPEStandard/Specification
Eyes/Face Chemical safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[4][7]
Hands Nitrile gloves (double-gloving recommended)Must meet EN 374 (EU) or equivalent standards.[4][8]
Body Fully-fastened laboratory coatShould be worn over personal clothing.
Respiratory N100/P3 Particulate RespiratorRequired if working outside a fume hood or during spill cleanup.[1][8]
Eye and Face Protection

Chemical safety goggles are non-negotiable. They provide a seal around the eyes to protect against airborne dust and accidental splashes. Standard safety glasses with side shields are insufficient for handling this powdered substance.[7][8]

Hand Protection

The risk of skin sensitization makes glove selection and use critical.[2]

  • Selection : Nitrile gloves are recommended for their chemical resistance.[3]

  • Inspection : Always inspect gloves for tears or punctures before use.

  • Technique : Double-gloving provides an extra layer of protection and allows for a safer doffing procedure where the outer, contaminated glove can be removed without touching it with a bare hand. Use proper glove removal technique to avoid skin contact with the contaminated outer surface.

Body Protection

A clean, fully-fastened laboratory coat protects your skin and personal clothing from contamination.[4][5][7] In the event of a significant spill, more extensive protective clothing may be required. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4]

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not typically required.[3] However, it becomes essential in situations where dust generation cannot be controlled, such as:

  • Weighing or transferring large quantities of the powder.

  • Cleaning up spills.

  • Responding to a ventilation failure.

In these cases, a NIOSH/MSHA or European Standard EN 149 approved respirator with N100 (US) or P3 (EU) particulate filters is necessary to prevent inhalation of the toxic dust.[1][7][8]

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself. A flawed procedure can lead to self-contamination.

PPE Workflow and Logic

The following diagram illustrates the critical decision-making and procedural flow for safely handling hazardous chemicals.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning & Use cluster_post Post-Handling Phase cluster_emergency Contingency Risk_Assessment 1. Assess Risks (Toxic, Sensitizer) Eng_Controls 2. Verify Engineering Controls (Fume Hood On, Clear Area) Risk_Assessment->Eng_Controls Proceed if safe Donning 3. Don PPE (See Sequence Below) Eng_Controls->Donning Handling 4. Handle Chemical (Inside Fume Hood) Donning->Handling Doffing 5. Doff PPE (Avoid Contamination) Handling->Doffing Spill Spill / Exposure Handling->Spill Disposal 6. Dispose of Waste (Hazardous Waste Stream) Doffing->Disposal Hygiene 7. Personal Hygiene (Wash Hands Thoroughly) Disposal->Hygiene Emergency_Response Execute Emergency Protocol (Evacuate, First Aid) Spill->Emergency_Response IMMEDIATELY

Caption: Logical workflow for safe chemical handling, from preparation to disposal.

Step-by-Step Donning Procedure (Putting On)
  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Outer Gloves : Don the second pair of nitrile gloves, pulling them over the cuffs of your lab coat.

  • Eye Protection : Put on your chemical safety goggles.

  • Final Check : Ensure there is no exposed skin on your hands, wrists, or arms.

Step-by-Step Doffing Procedure (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves : Remove the outer, most contaminated gloves. Pinch one glove at the wrist and peel it off without touching the outside. Use the clean, inner-gloved hand to slide under the cuff of the other outer glove and peel it off. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat : Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in a designated receptacle for contaminated laundry or disposal.

  • Eye Protection : Remove goggles by handling the strap, not the front.

  • Inner Gloves : Remove the final pair of gloves using the standard removal technique.

  • Wash Hands : Immediately and thoroughly wash your hands and forearms with soap and water.

PPE and Chemical Waste Disposal

All disposable PPE used while handling N-(4-butylphenyl)-2-chloroacetamide is considered contaminated hazardous waste.

  • Dispose of used gloves, wipes, and other contaminated materials in a clearly labeled, sealed hazardous waste container.[1][3]

  • Dispose of the chemical itself and any contaminated solutions through a licensed professional waste disposal service, following all local and institutional regulations.[1][3]

  • Contaminated packaging must also be treated as hazardous waste.[1][4]

Emergency Procedures

In Case of a Spill :

  • Alert others and evacuate the immediate area.

  • If the spill is large or ventilation is compromised, evacuate the lab and contact your institution's emergency response team.

  • For small spills inside a fume hood, ensure you are wearing full PPE (including respiratory protection). Cover the spill with an absorbent material, carefully sweep it up, and place it in a sealed container for hazardous waste disposal.[5][6]

In Case of Exposure :

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[2][5]

By adhering strictly to these protocols, you mitigate the inherent risks associated with N-(4-butylphenyl)-2-chloroacetamide, ensuring a safe and productive research environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • 2-Chloroacetamide - Safety D
  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH&Co.KG.
  • Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide. (2025). ChemicalBook.
  • SAFETY DATA SHEET - 2-Chloroacetamide. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet - N1-(4-Butylphenyl)acetamide, 97%. (2003). Cole-Parmer.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH.
  • 2-Chloroacetamide Safety D
  • HAZMAT (Dangerous Goods) - 2-Chloroacetamide, 25g. CP Lab Safety.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. (2009). Cole-Parmer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.